JG-258
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H22ClN3OS3 |
|---|---|
分子量 |
452.1 g/mol |
IUPAC 名称 |
(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-1,3-thiazolidin-4-one chloride |
InChI |
InChI=1S/C20H22N3OS3.ClH/c1-3-23-17(27-18(19(23)24)20-21(2)9-11-26-20)13-16-22(10-12-25-16)14-15-7-5-4-6-8-15;/h4-8,10,12-13H,3,9,11,14H2,1-2H3;1H/q+1;/p-1/b20-18+; |
InChI 键 |
PKMOCFPDFBAKKL-KPJFUTMLSA-M |
产品来源 |
United States |
Foundational & Exploratory
The Inactive Control: A Technical Guide to the Role of JG-258 in Hsp70 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, the Heat Shock Protein 70 (Hsp70) family of molecular chaperones has emerged as a critical node in cellular protein homeostasis, particularly in malignant cells. These proteins are frequently overexpressed in various cancers, where they play a pivotal role in maintaining the stability and function of numerous oncoproteins, thereby promoting cell survival and proliferation. Consequently, the development of small molecule inhibitors targeting Hsp70 is an area of intense research. Within this field, the benzothiazole-rhodacyanine series of compounds, which includes active inhibitors like JG-98 and JG-231, has shown significant promise. This technical guide focuses on a crucial, yet often overlooked, member of this series: JG-258. Unlike its counterparts, this compound is intentionally designed as an inactive negative control. Understanding its "mechanism of inaction" is fundamental to validating the on-target effects of the active Hsp70 inhibitors and ensuring the scientific rigor of preclinical studies.
The Role of this compound as a Negative Control
This compound is a chemical compound belonging to the benzothiazole-rhodacyanine class, structurally analogous to potent allosteric inhibitors of Hsp70.[1] However, it incorporates a key structural modification—a truncated benzothiazole (B30560) moiety—that abrogates its ability to bind to Hsp70.[1] This intentional design renders this compound biologically inactive against the Hsp70 target.[2][3][4][5][6][7] Its primary utility in a research setting is to serve as a negative control in experiments involving active Hsp70 inhibitors. By comparing the biological effects of an active compound like JG-98 to those of this compound, researchers can confidently attribute the observed activities to the specific inhibition of Hsp70, thereby ruling out off-target effects or artifacts related to the chemical scaffold itself.[8][9]
Mechanism of Inaction: A Structural Perspective
The active benzothiazole-rhodacyanine compounds, such as JG-98, function as allosteric inhibitors of Hsp70. They bind to a specific pocket on the chaperone, distinct from the ATP-binding site, and disrupt the interaction between Hsp70 and its nucleotide exchange factors (NEFs), such as BAG domain proteins.[1][8] This disruption traps Hsp70 in a conformation with high affinity for its client proteins, leading to their eventual degradation and triggering cell death in cancer cells.
Computational docking studies and biophysical assays have confirmed that the active analogs in this series orient themselves within this allosteric site.[1] In contrast, this compound, due to its truncated benzothiazole, is not predicted to and does not effectively bind to this allosteric site on Hsp70.[1] This lack of binding is the molecular basis for its inaction.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in comparison to its active analog, JG-98, highlighting its lack of biological activity.
Table 1: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |
| This compound | MCF-7 | MTT Viability | > 5 | [1] |
| JG-98 | MCF-7 | MTT Viability | 0.71 ± 0.22 | [1] |
| JG-98 | MDA-MB-231 | MTT Viability | 0.39 ± 0.03 | [1] |
Table 2: In Vitro Binding Affinity and Inhibitory Activity
| Compound | Target | Assay Type | Value | Reference |
| This compound | Hsp70 | Fluorescence Shift | Kd > 10 µM | [10] |
| This compound | Hsp70-BAG1 Interaction | - | Inactive | [10] |
| JG-294 (active analog) | Hsp70 | Fluorescence Shift | Apparent Kd ~0.6 µM | [10] |
| JG-294 (active analog) | Hsp70-BAG1 Interaction | - | Ki = 0.35 ± 0.07 µM | [10] |
Experimental Protocols
The use of this compound as a negative control is integral to various experimental protocols designed to probe the function of Hsp70 inhibitors. Below are representative methodologies where this compound plays a critical role.
Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative effects of Hsp70 inhibitors on cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the active Hsp70 inhibitor (e.g., JG-98) and the inactive control (this compound). A vehicle control (e.g., DMSO) is also included.
-
Following a 72-hour incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
After a further incubation period, the resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curves. The high EC50 value for this compound confirms that the chemical scaffold itself is not responsible for the cytotoxicity observed with the active compounds.[1]
Co-Immunoprecipitation of Hsp70-BAG3 Interaction
Objective: To determine if Hsp70 inhibitors disrupt the interaction between Hsp70 and its co-chaperone BAG3 in a cellular context.
Methodology:
-
MCF-7 cells are treated with the active inhibitor (e.g., JG-231) or the inactive control (this compound) for a specified period.
-
Cells are lysed, and the total protein concentration is determined.
-
Hsp70 is immunoprecipitated from the cell lysates using an anti-Hsp70 antibody conjugated to beads.
-
The immunoprecipitated protein complexes are washed and then subjected to SDS-PAGE and Western blotting.
-
The presence of BAG3 in the immunoprecipitate is detected using an anti-BAG3 antibody. A reduction in the amount of co-immunoprecipitated BAG3 in the presence of the active inhibitor, but not this compound, indicates specific disruption of the Hsp70-BAG3 interaction.[10]
Visualizations
Logical Relationship of this compound as a Negative Control
References
- 1. Exploration of Benzothiazole-Rhodacyanines as Allosteric Inhibitors of Protein-Protein Interactions with Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Allosteric heat shock protein 70 inhibitors block hepatitis C virus assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arctomsci.com [arctomsci.com]
- 5. This compound 2241517-83-7 | MCE [medchemexpress.cn]
- 6. This compound, CAS [[2241517-83-7]] Preis auf Anfrage | BIOZOL [biozol.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. academic.oup.com [academic.oup.com]
- 10. escholarship.org [escholarship.org]
The Discovery and Synthesis of JG-258 (AD258): A Potent Sigma Receptor Ligand for Pain Management
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and preclinical evaluation of JG-258, also referred to in scientific literature as AD258. This novel compound is a potent ligand for both sigma-1 (S1R) and sigma-2 (S2R) receptors and has demonstrated significant antiallodynic activity in preclinical pain models. This document provides a comprehensive overview of the synthetic route, quantitative pharmacological data, and detailed experimental protocols for the key assays used in its characterization. Furthermore, it includes visualizations of the pertinent signaling pathways to provide a deeper understanding of its mechanism of action.
Introduction
The sigma receptors, S1R and S2R, have emerged as promising therapeutic targets for a range of neurological disorders, including neuropathic pain.[1] These receptors are chaperone proteins located at the endoplasmic reticulum that modulate calcium signaling and other cellular processes.[2] The development of ligands that can selectively or dually target these receptors is an area of intense research. This compound (AD258) is a novel 2,7-diazaspiro[4.4]nonane derivative designed to interact with both sigma receptor subtypes.[1] Preclinical studies have revealed its high binding affinity and potent efficacy in a capsaicin-induced model of allodynia, suggesting its potential as a novel analgesic.[1]
Discovery and Synthesis of this compound (AD258)
The discovery of this compound stemmed from a structure-activity relationship (SAR) study focused on a series of 2,7-diazaspiro[4.4]nonane derivatives. The synthetic pathway for this compound is a multi-step process, which is detailed in the experimental protocols section. The core of the synthesis involves the construction of the spirocyclic diamine scaffold followed by functionalization.
Logical Flow of Synthesis
Caption: High-level overview of the synthetic strategy for this compound.
Quantitative Pharmacological Data
The pharmacological profile of this compound (AD258) and related compounds was evaluated through a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below for ease of comparison.
Table 1: In Vitro Binding Affinities of this compound (AD258) at Sigma Receptors
| Compound | S1R Ki (nM) | S2R Ki (nM) |
| This compound (AD258) | 3.5 | 2.6 |
Data extracted from Dichiara et al., 2023.[1]
Table 2: In Vivo Efficacy of this compound (AD258) in a Capsaicin-Induced Allodynia Model
| Compound | Maximum Antiallodynic Effect (dose, mg/kg) |
| This compound (AD258) | 0.6 - 1.25 |
Data extracted from Dichiara et al., 2023.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key biological assays used in its characterization.
Synthesis of this compound (AD258)
The synthesis of this compound (compound 9d in the primary literature) is a multi-step process. A representative synthetic scheme is provided below. For detailed procedures, including reagent quantities, reaction conditions, and purification methods, please refer to the supporting information of the primary publication by Dichiara et al. (2023).
A generalized synthesis scheme for 2,7-diazaspiro[4.4]nonane derivatives can be found in the chemical literature and typically involves the formation of the spirocyclic core followed by N-alkylation or N-acylation reactions.[3][4]
Sigma Receptor Radioligand Binding Assay
This protocol describes the method used to determine the binding affinity of this compound for S1R and S2R.
-
Tissue Preparation: Guinea pig brain and rat liver membranes are prepared by homogenization in ice-cold buffer followed by centrifugation to isolate the membrane fraction.[5]
-
S1R Binding Assay:
-
Membranes are incubated with various concentrations of the test compound and a fixed concentration of the radioligand [3H]-(+)-pentazocine.[5]
-
Nonspecific binding is determined in the presence of an excess of unlabeled haloperidol.
-
Incubation is carried out at 37°C for 120 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
S2R Binding Assay:
-
Membranes are incubated with the test compound and the radioligand [3H]-DTG.[5]
-
To mask S1R sites, a saturating concentration of unlabeled (+)-pentazocine is included in the assay mixture.[5][6]
-
Nonspecific binding is determined in the presence of excess unlabeled haloperidol.
-
Incubation and filtration steps are similar to the S1R assay.
-
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.
In Vitro Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of this compound.
-
Cell Culture: A suitable cell line (e.g., HEK293 or a neuronal cell line) is seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.[7][8][9]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).[7][8][9]
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.[7][8] Cell viability is expressed as a percentage of the untreated control.
Capsaicin-Induced Mechanical Allodynia in Mice
This in vivo model is used to evaluate the analgesic efficacy of this compound.
-
Animal Acclimatization: Mice are acclimated to the testing environment and handling procedures for several days before the experiment.
-
Baseline Measurement: The baseline mechanical withdrawal threshold is determined using von Frey filaments applied to the plantar surface of the hind paw. The up-down method is often employed to determine the 50% withdrawal threshold.[10][11][12]
-
Capsaicin (B1668287) Injection: A solution of capsaicin is injected intradermally into the plantar surface of one hind paw to induce localized inflammation and hypersensitivity.[10][11]
-
Compound Administration: this compound is administered (e.g., intraperitoneally or orally) at various doses at a specified time before or after the capsaicin injection.
-
Post-Treatment Measurement: The mechanical withdrawal threshold is reassessed at multiple time points after compound administration to determine the antiallodynic effect.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated to quantify the analgesic response.
Signaling Pathways
This compound exerts its effects by modulating the activity of S1R and S2R. The signaling pathways associated with these receptors are complex and involve interactions with various intracellular proteins and ion channels.
Sigma-1 Receptor (S1R) Signaling Pathway
Caption: Simplified S1R signaling at the endoplasmic reticulum.
Sigma-2 Receptor (S2R) Signaling Pathway
Caption: Overview of key cellular processes modulated by S2R.
Conclusion
This compound (AD258) is a promising new chemical entity with high affinity for both sigma-1 and sigma-2 receptors. Its potent antiallodynic effects in preclinical models of pain highlight its potential as a novel therapeutic agent. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the discovery, synthesis, and pharmacological characterization of this compound. The detailed experimental protocols and signaling pathway diagrams offer a foundation for further investigation into the mechanism of action and therapeutic applications of this compound.
References
- 1. Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Hazards of using masking protocols when performing ligand binding assays: lessons from the sigma-1 and sigma-2 receptors. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Stimulation of Deep Somatic Tissue with Capsaicin Produces Long-Lasting Mechanical Allodynia and Heat Hypoalgesia that Depends on Early Activation of the cAMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential involvement of reactive oxygen species in a mouse model of capsaicin-induced secondary mechanical hyperalgesia and allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: JG-258 Target Identification and Validation
Notice: Information regarding the specific compound "JG-258" is not available in the public domain. The following guide is a generalized framework based on established principles of drug discovery and development, illustrating the comprehensive process that would be undertaken for a compound like this compound.
Introduction
The identification and validation of a drug's target are the foundational steps in the development of novel therapeutics. This process not only elucidates the mechanism of action but also establishes the rationale for its clinical application. This document outlines the multifaceted approach to identifying and validating the molecular target of a hypothetical therapeutic agent, this compound, and is intended for researchers, scientists, and drug development professionals.
Target Identification
Target identification is the process of pinpointing the specific molecular entity with which a drug interacts to produce its therapeutic effect. A variety of experimental strategies are employed to achieve this.
Initial Hypothesis Generation
Initial insights into a compound's potential target can often be derived from its chemical structure or the phenotypic effects it elicits in cellular or animal models. For a hypothetical compound, this compound, initial screening might reveal potent anti-proliferative effects in cancer cell lines, leading to the hypothesis that its target is involved in cell cycle regulation or apoptosis.
Experimental Approaches for Target Identification
A combination of affinity-based and activity-based methods are typically utilized to identify the direct binding partners of a compound.
Table 1: Experimental Approaches for Target Identification
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | A this compound analog is immobilized on a solid support to capture interacting proteins from cell lysates. | Identifies direct binding partners; relatively straightforward. | May identify non-specific binders; requires chemical modification of the compound. |
| Yeast Two-Hybrid Screening | Genetically screens for protein-protein interactions. A "bait" protein (a known interactor or a hypothesized target) is used to screen a library of "prey" proteins for interactions modulated by this compound. | High-throughput; can be performed in vivo. | High rate of false positives; limited to binary interactions. |
| Chemical Proteomics | Utilizes chemical probes derived from this compound to label and identify target proteins within a complex biological sample, often coupled with mass spectrometry. | Can be performed in situ; provides information on target engagement. | Technically challenging; requires synthesis of specialized probes. |
| Computational Target Prediction | In silico methods that predict potential targets based on the chemical structure of this compound and its similarity to compounds with known targets. | Rapid and cost-effective. | Predictions require experimental validation; accuracy can be variable. |
Experimental Protocol: Affinity Chromatography
-
Synthesis of this compound Analog: A derivative of this compound with a reactive functional group (e.g., an amine or carboxyl group) suitable for immobilization is synthesized.
-
Immobilization: The this compound analog is covalently coupled to a solid support matrix (e.g., agarose (B213101) beads).
-
Cell Lysate Preparation: Cells of interest are lysed to release proteins, and the lysate is clarified by centrifugation.
-
Affinity Capture: The cell lysate is incubated with the this compound-coupled beads to allow for binding of target proteins.
-
Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: Specifically bound proteins are eluted from the beads, typically by using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).
-
Protein Identification: The eluted proteins are identified using techniques such as SDS-PAGE followed by mass spectrometry.
Target Validation
Once a putative target is identified, it must be validated to confirm that its modulation is responsible for the therapeutic effects of the drug and that this modulation will be safe and effective in a clinical setting.
Cellular and Biochemical Validation
Table 2: Cellular and Biochemical Target Validation Methods
| Method | Principle | Data Generated |
| Recombinant Protein Binding Assays | The purified, recombinantly expressed putative target protein is used in binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) with this compound. | Binding affinity (Kd), kinetics (kon, koff). |
| Enzymatic Assays | If the target is an enzyme, its activity is measured in the presence of varying concentrations of this compound. | IC50 or EC50 values, mechanism of inhibition/activation. |
| Target Knockdown/Knockout | The expression of the putative target gene is reduced (knockdown using siRNA/shRNA) or eliminated (knockout using CRISPR/Cas9) in cells. The effect on this compound's cellular activity is then assessed. | Confirmation that the target is necessary for the compound's effect. |
| Overexpression Studies | The putative target is overexpressed in cells to see if it enhances the cellular response to this compound. | Evidence for a direct relationship between target levels and compound efficacy. |
| Thermal Shift Assays (CETSA) | Measures the change in the thermal stability of a target protein upon ligand binding in intact cells or cell lysates. | Confirmation of target engagement in a cellular context. |
Experimental Protocol: Target Knockdown using siRNA
-
siRNA Design and Synthesis: Small interfering RNAs (siRNAs) specifically targeting the mRNA of the putative target gene are designed and synthesized.
-
Cell Transfection: Cells are transfected with the target-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Target Expression Analysis: After a suitable incubation period (e.g., 48-72 hours), the level of target protein expression is assessed by Western blotting or qPCR to confirm successful knockdown.
-
Cellular Assay: The transfected cells are treated with this compound, and the relevant cellular phenotype (e.g., cell viability, apoptosis) is measured.
-
Data Analysis: The response of the target-knockdown cells to this compound is compared to that of the control cells. A diminished response in the knockdown cells validates the target's role in the compound's activity.
Preclinical Validation in Animal Models
Validation in relevant animal models is a critical step to bridge the gap between in vitro findings and clinical application.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves correlating the concentration of this compound in the plasma and target tissue with the extent and duration of target engagement and the resulting physiological effect.
-
Efficacy Studies: The therapeutic effect of this compound is evaluated in animal models of the target disease (e.g., tumor xenograft models for an anti-cancer agent).
-
On-target and Off-target Toxicity Studies: Genetically modified animal models (e.g., knockout mice for the target) can be used to differentiate between toxicity caused by hitting the intended target versus unintended off-target effects.
Signaling Pathway and Workflow Visualization
Visualizing the complex biological pathways and experimental workflows is crucial for a clear understanding of the target's context and the validation strategy.
Hypothetical this compound Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway in which this compound's target, a kinase, plays a central role in a cancer-related pathway.
Caption: Hypothetical signaling pathway inhibited by this compound.
Target Validation Experimental Workflow
The logical flow of experiments for target validation can be visualized to provide a clear roadmap for the research plan.
Caption: Experimental workflow for target validation.
Conclusion
The identification and validation of a drug's target is a rigorous, iterative, and multi-disciplinary process. A successful target validation campaign provides a strong scientific foundation for advancing a compound like this compound into further preclinical and clinical development. The systematic application of the methodologies outlined in this guide is essential for de-risking drug development projects and increasing the probability of delivering safe and effective medicines to patients.
In-depth Technical Guide: Preliminary In Vitro Studies of JG-258
An analysis of publicly available scientific literature reveals a significant lack of specific data regarding a compound designated as JG-258. Extensive searches for "this compound in vitro studies," "this compound mechanism of action," "this compound experimental protocols," and "this compound signaling pathway" did not yield substantive results that would allow for the creation of a detailed technical guide as requested.
One study briefly mentions a compound referred to as "JG258," noting it produced no significant change in the cells under investigation.[1] However, this passing reference is not accompanied by any quantitative data, experimental details, or mechanistic insights.
It is important to note that the search results did provide information on a different, yet potentially related, compound named JG-98 . This molecule has been identified as an allosteric modulator of the Heat Shock Protein 70 (Hsp70)-Bcl-2–associated athanogene 3 (BAG3) protein complex.
Preliminary Findings on JG-98 (Distinct from this compound)
While not the subject of the original request, the following information on JG-98 is provided as it may be of interest to researchers in the field. In vitro studies have shown that JG-98 can have significant effects on cardiomyocyte viability and function.
Key Observations from In Vitro Studies of JG-98:
-
Induction of Apoptosis: Treatment of neonatal rat ventricular myocytes (NRVMs) with JG-98 was found to cause apoptosis.[2]
-
Reduced Autophagic Flux: The compound was observed to decrease autophagic flux in cardiomyocytes.[2]
-
Sarcomere Disruption: JG-98 led to the ablation of sarcomere structure, a critical component of cardiac muscle cells.[2]
-
Protein Instability: The interaction with Hsp70 is crucial for BAG3's protein stability, and disruption of this complex by JG-98 can lead to destabilization of BAG3 and its binding partners.[2]
A study investigating the effects of JG-98 on cardiomyocytes reported a 57.8 ± 4.1% rate of cell death.[2] Co-treatment with the autophagy-inducing compound rapamycin (B549165) partially rescued this effect, reducing cell death to 42.8 ± 2.6%.[2] Furthermore, rapamycin also significantly reduced the negative impact of JG-98 on sarcomere structure, with disarray decreasing from 85.2 ± 3.3% with JG-98 alone to 67.2 ± 4.8% with co-treatment.[2]
Signaling Pathway Implicated for JG-98
The mechanism of action for JG-98 involves the disruption of the Hsp70-BAG3 complex. This complex is a key regulator of protein homeostasis, particularly for proteins like Myosin-Binding Protein C3 (MyBP-C).[1] The inhibition of the Hsp70-BAG3 interaction by JG-98 leads to a reduction in the levels of MyBP-C protein.[1]
Below is a conceptual representation of the signaling pathway affected by JG-98.
Caption: Conceptual diagram of the JG-98 signaling pathway.
Experimental Protocols for JG-98 Studies
Detailed experimental protocols for the in vitro studies of JG-98 would include methods such as:
-
Cell Culture: Maintenance of neonatal rat ventricular myocytes (NRVMs).
-
Western Blot Analysis: To quantify protein levels of BAG3, Hsp70, MyBP-C, and markers of apoptosis and autophagy.
-
Immunofluorescence Staining: To visualize sarcomere structure and protein localization.
-
Cell Viability Assays: To measure the extent of apoptosis and cell death.
-
Autophagy Flux Assays: To assess the rate of autophagic degradation.
-
Cycloheximide Chase Analysis: To determine protein stability.[1]
References
The Biological Activity and Function of JZP-258: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
JZP-258 is an investigational therapeutic agent developed for the management of narcolepsy, a chronic neurological condition characterized by excessive daytime sleepiness (EDS) and cataplexy.[1] This document provides a comprehensive technical guide on the biological activity, mechanism of action, and clinical trial data associated with JZP-258. The information is intended for researchers, scientists, and professionals involved in drug development and sleep medicine.
Core Compound and Mechanism of Action
JZP-258 is a novel oxybate product with a unique composition of cations, resulting in a 92% reduction in sodium content compared to sodium oxybate (Xyrem®).[1][2] While the precise mechanism of action is not fully elucidated, it is hypothesized that the therapeutic effects of JZP-258 on cataplexy and EDS are mediated through the modulation of GABA-B (γ-aminobutyric acid type B) receptors during sleep.[1] Oxybate is the active moiety and is a known central nervous system (CNS) depressant.[3]
GABA-B Receptor Signaling Pathway
The therapeutic effects of JZP-258 are believed to be mediated through its action on GABA-B receptors.[1] GABA-B receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neuronal excitability.[4] Upon activation by an agonist like oxybate, the receptor initiates a signaling cascade that leads to inhibitory neurotransmission. This is primarily achieved through two main mechanisms: the inhibition of presynaptic voltage-gated calcium (Ca2+) channels and the activation of postsynaptic inwardly rectifying potassium (K+) channels.[4] The inhibition of Ca2+ channels reduces the influx of calcium into the presynaptic terminal, which in turn decreases the release of neurotransmitters. The activation of K+ channels leads to an efflux of potassium from the postsynaptic neuron, causing hyperpolarization and making it less likely to fire an action potential. Additionally, GABA-B receptor activation can inhibit adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP).[4]
Clinical Efficacy: Phase 3 Trial (NCT03030599)
A global, double-blind, placebo-controlled, randomized-withdrawal, multicenter Phase 3 study was conducted to evaluate the efficacy and safety of JZP-258 for the treatment of cataplexy and EDS in adults with narcolepsy.[1]
Quantitative Data Summary
The study met its primary and key secondary endpoints, demonstrating a statistically significant worsening of both cataplexy and EDS in patients who were switched to placebo from JZP-258.[3]
| Endpoint | JZP-258 (n=66) | Placebo (n=68) | p-value |
| Median Change in Weekly Number of Cataplexy Attacks | 0.00 (-0.49, 1.75) | 2.35 (0.00, 11.61) | <0.0001 |
| Median Change in Epworth Sleepiness Scale (ESS) Score | 0.0 ( -1.0, 1.0) | 2.0 (0.0, 5.0) | <0.0001 |
| Patients Reporting Worsening on PGIc | 4.3% | 44.6% | <0.0001 |
| Patients Reporting Worsening on CGIc | 5.9% | 60.0% | <0.0001 |
| Data presented as median (Q1, Q3) for cataplexy attacks and ESS score. PGIc (Patient Global Impression of Change) and CGIc (Clinician Global Impression of Change) data represent the percentage of patients rated as 'Much Worse' or 'Very Much Worse'.[1] |
Experimental Protocols
Phase 3 Clinical Trial (NCT03030599) Methodology
The Phase 3 study (NCT03030599) was a randomized-withdrawal study designed to assess the maintenance of efficacy of JZP-258.[5]
Study Periods:
-
Open-Label Titration and Optimization Period (Up to 12 weeks): All participants received JZP-258 and were titrated to an effective and tolerable dose.[6]
-
Stable-Dose Period (2 weeks): Participants remained on their optimized, stable dose of JZP-258.[6]
-
Double-Blind, Randomized-Withdrawal Period (2 weeks): Participants were randomized 1:1 to either continue their stable dose of JZP-258 or switch to a placebo.[6]
-
Safety Follow-up Period: A follow-up period to monitor for any adverse events.
Key Assessments:
-
Primary Endpoint: Change in the weekly number of cataplexy attacks.[1]
-
Key Secondary Endpoint: Change in the Epworth Sleepiness Scale (ESS) score.[1]
-
Other Endpoints: Patient Global Impression of Change (PGIc) and Clinician Global Impression of Change (CGIc).[1]
Safety and Tolerability
The overall safety profile of JZP-258 was found to be consistent with that of sodium oxybate. The most commonly reported adverse events (≥5%) in the Phase 3 study were headache, nausea, and dizziness.
Conclusion
JZP-258, a novel low-sodium formulation of oxybate, has demonstrated significant efficacy in maintaining treatment effects for both cataplexy and excessive daytime sleepiness in adults with narcolepsy. Its mechanism of action is hypothesized to be through the modulation of the GABA-B receptor signaling pathway, leading to an overall inhibitory effect within the central nervous system. The data from the Phase 3 clinical trial supports JZP-258 as a potentially valuable therapeutic option for individuals with narcolepsy. Further research may continue to elucidate the finer points of its mechanism and long-term effects.
References
- 1. Jazz Pharmaceuticals Presents Positive JZP-258 Phase 3 Study Data at World Sleep 2019 | Jazz Pharmaceuticals plc [investor.jazzpharma.com]
- 2. genomepharmaceuticals.com [genomepharmaceuticals.com]
- 3. Jazz Pharmaceuticals Announces Positive Top-line Results from Phase 3 Study of JZP-258 in Adult Narcolepsy Patients with Cataplexy and Excessive Daytime Sleepiness [prnewswire.com]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Technical Review of the GOG-258 Clinical Trial for Advanced Endometrial Cancer
An in-depth technical guide on the GOG-258 clinical trial, a pivotal study in the treatment of advanced endometrial cancer, is presented below for researchers, scientists, and drug development professionals. It appears there may have been a misinterpretation of the study identifier, as the scientific literature extensively refers to "GOG-258" or "NRG Oncology GOG-258," not "JG-258." This review synthesizes the publicly available data on this significant trial.
The GOG-258 trial was a landmark phase III randomized clinical study aimed at determining the optimal adjuvant treatment for patients with locally advanced endometrial cancer (surgical stage III/IVA).[1][2] The primary goal was to evaluate whether the combination of chemotherapy and radiation (chemoradiotherapy) improved survival outcomes compared to chemotherapy alone.[1][2] The long-term results of this trial have been influential in shaping the standard of care for this patient population.
Quantitative Data Summary
The final analysis of the GOG-258 trial provided key quantitative insights into the efficacy of the two treatment regimens. The data is summarized in the table below for clear comparison.
| Outcome Measure | Chemoradiotherapy (C-RT) Arm | Chemotherapy (CT) Alone Arm | Hazard Ratio (95% CI) for Death | p-value (log-rank) |
| Number of Patients | 407 | 406 | ||
| Median Follow-up | 112 months | 112 months | ||
| Median Overall Survival (OS) | Not Reached | Not Reached | 1.05 (0.82 - 1.34) | 0.72 |
| Recurrence-Free Survival (RFS) | No improvement vs. CT | - | Not Reported | Not Improved |
Data sourced from the final results of the NRG Oncology GOG-258 trial.[1][2]
Experimental Protocols
The GOG-258 trial was designed as a randomized, phase III study to compare two distinct treatment approaches in patients with surgically staged III/IVA endometrial cancer.
Patient Population: A total of 813 patients with surgical stage III/IVA endometrial carcinoma were enrolled in the trial.[2] Key inclusion criteria focused on patients with locally advanced disease who had undergone surgical resection. Subgroup analyses were performed based on various factors, including FIGO stage, age, race, presence of gross residual disease, tumor histology, lymph-vascular space invasion, and body mass index.[2]
Treatment Arms:
-
Chemoradiotherapy (C-RT) Arm: This arm consisted of treatment with cisplatin (B142131) and volume-directed radiation, followed by four cycles of carboplatin (B1684641) and paclitaxel.[2]
-
Chemotherapy (CT) Alone Arm: This arm consisted of six cycles of carboplatin and paclitaxel.[2]
Endpoints:
-
Primary Endpoints: The co-primary endpoints of the study were recurrence-free survival (RFS) and overall survival (OS).[2]
-
Secondary Analyses: Secondary analyses included patterns of disease recurrence, comparing locoregional versus distant recurrences between the two arms.[1]
Mandatory Visualizations
To visually represent the logical flow and design of the GOG-258 trial, the following diagrams have been generated using the DOT language.
Caption: Logical flow of the GOG-258 clinical trial design.
The following diagram illustrates the key findings related to disease recurrence as reported in the trial.
Caption: Comparison of recurrence patterns in the GOG-258 trial.
Conclusion
The final analysis of the GOG-258 trial concluded that the addition of radiotherapy to chemotherapy did not result in an improvement in either overall survival or recurrence-free survival for patients with locally advanced endometrial cancer.[1][2] While the chemoradiotherapy arm was associated with a lower rate of locoregional recurrence, this was offset by a higher rate of distant recurrence.[1] These findings have been critical in establishing that adjuvant chemotherapy alone is a standard and effective treatment for this patient population, helping to avoid the additional toxicities of radiation without compromising survival outcomes.[1]
References
- 1. GOG 258 Final Results: No Improvement in Survival by Adding Radiotherapy to Chemotherapy in Advanced Endometrial Cancer - The ASCO Post [ascopost.com]
- 2. Long-Term Follow-Up and Overall Survival in NRG258, a Randomized Phase III Trial of Chemoradiation Versus Chemotherapy for Locally Advanced Endometrial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Safety and Toxicity Data for JG-258
Following a comprehensive search of publicly available scientific literature and toxicology databases, no specific safety and toxicity information was found for a compound designated "JG-258." This suggests that this compound may be an internal development code, a compound not yet described in published literature, or a potential misnomer.
The search included queries for "this compound safety profile," "this compound toxicity studies," "this compound toxicology report," "this compound mechanism of action," and "this compound preclinical safety data" across multiple scientific search engines. The results did not yield any relevant documents containing safety or toxicity data, such as LD50, IC50, NOAEL values, or findings from standard toxicology assays (e.g., Ames test, hERG assay).
One search result referenced a compound designated as CHIR-258 (TKI258) , which is a distinct molecular entity and should not be confused with this compound. Information regarding CHIR-258 is available but is not applicable to the user's request for this compound.
Without any available data, it is not possible to provide a summary of the safety and toxicity profile, detail experimental protocols, or generate the requested data tables and visualizations for this compound.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary compound or to verify the compound identifier. If "this compound" is a recently disclosed entity, safety and toxicity data may become available in future publications or regulatory submissions.
The Role of JG-258 and its Active Analogs in Modulating the Hsp70-Bag3 Signaling Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the benzothiazole (B30560) rhodacyanine compound JG-258 and its structurally related, active analogs, primarily JG-98. While this compound serves as an essential inactive control, its active counterparts have emerged as potent allosteric inhibitors of Heat Shock Protein 70 (Hsp70). These compounds disrupt the critical protein-protein interaction (PPI) between Hsp70 and its co-chaperone, Bcl-2-associated athanogene 3 (Bag3). This inhibition triggers a cascade of downstream effects, leading to the destabilization of oncogenic client proteins, cell cycle arrest, and ultimately, apoptosis in cancer cells. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction: Targeting the Hsp70 Chaperone Machinery in Cancer
The Heat Shock Protein 70 (Hsp70) family of molecular chaperones plays a pivotal role in maintaining cellular proteostasis.[1][2] In cancer cells, Hsp70 is frequently overexpressed and is integral to the survival and proliferation of malignant cells by stabilizing a host of oncoproteins, referred to as "client" proteins.[1][2] The interaction of Hsp70 with co-chaperones, such as Bag3, is crucial for its function. The Hsp70-Bag3 complex, in particular, has been identified as a key regulator of multiple cancer-related signaling pathways, including those involved in cell cycle progression and the suppression of apoptosis.[3][4] Consequently, the disruption of the Hsp70-Bag3 PPI has become an attractive therapeutic strategy in oncology.
The benzothiazole rhodacyanine scaffold has given rise to a series of potent allosteric inhibitors of Hsp70. Within this series, compounds like JG-98 have demonstrated significant anti-proliferative activity in various cancer models.[1][5][6] In contrast, this compound, a structurally similar analog, has been characterized as an inactive negative control, making it an indispensable tool for validating the on-target effects of the active inhibitors.[7][8]
Mechanism of Action: Allosteric Inhibition of the Hsp70-Bag3 Interaction
The active benzothiazole rhodacyanine compounds, such as JG-98, exert their effects through a distinct allosteric mechanism. They bind to a conserved pocket on the Nucleotide-Binding Domain (NBD) of Hsp70.[3][9] This binding event does not directly compete with ATP but instead stabilizes Hsp70 in an ADP-bound conformation. This conformational change allosterically disrupts the interaction between Hsp70 and the Bag domain of co-chaperones, including Bag1, Bag2, and most notably, Bag3.[3][6]
The inhibition of the Hsp70-Bag3 interaction has profound consequences for cancer cells. Bag3 typically functions to release client proteins from Hsp70, thereby preventing their degradation.[3] By disrupting this interaction, active compounds like JG-98 effectively trap client proteins in a complex with Hsp70, leading to their subsequent ubiquitination and proteasomal degradation. This results in the depletion of key oncoproteins that are critical for cancer cell survival and proliferation.[2][10]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its active analog, JG-98, from various preclinical studies.
Table 1: Binding Affinity and Inhibitory Activity
| Compound | Target | Assay Type | Value | Reference |
| This compound | Hsp70 | Fluorescence Shift | Ki > 10 µM | [8] |
| JG-98 | Hsp70-Bag1 PPI | In vitro Inhibition | IC50 = 0.6 ± 0.1 µM | [3] |
| JG-98 | Hsp70-Bag2 PPI | In vitro Inhibition | IC50 = 1.2 ± 0.1 µM | [3] |
| JG-98 | Hsp70-Bag3 PPI | In vitro Inhibition | IC50 = 1.6 ± 0.3 µM | [3][6] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay Type | Value (EC50/IC50) | Reference |
| JG-98 | MCF-7 | Breast Cancer | Anti-proliferative | EC50 ≈ 0.7 µM | [6] |
| JG-98 | MDA-MB-231 | Breast Cancer | Anti-proliferative | EC50 ≈ 0.4 µM | [6] |
| JG-98 | HeLa | Cervical Cancer | Cytotoxicity | IC50 = 1.79 µM | [11] |
| JG-98 | SKOV-3 | Ovarian Cancer | Cytotoxicity | IC50 = 2.96 µM | [11] |
| This compound | 22Rv1 | Prostate Cancer | Anti-proliferative | Minimal Impact | [7] |
Signaling Pathways
The inhibition of the Hsp70-Bag3 axis by active compounds like JG-98 initiates a signaling cascade that culminates in anti-cancer effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and its active analogs.
Hsp70 ATPase Activity Assay
This assay is used to determine if a compound affects the ATP hydrolysis activity of Hsp70, which is stimulated by co-chaperones.
-
Reagents and Materials:
-
Purified human Hsp70, DnaJA2, and BAG2 proteins
-
Assay Buffer: 100 mM Tris, 20 mM KCl, 6 mM MgCl₂, pH 7.4
-
ATP solution
-
Malachite green reagent
-
Test compounds (this compound, JG-98) dissolved in DMSO
-
96-well microplates
-
-
Procedure:
-
Prepare a reaction mixture containing Hsp70, DnaJA2, and BAG2 in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and measure the amount of inorganic phosphate (B84403) produced using the malachite green reagent by reading the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition of ATPase activity relative to the vehicle control.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Test compounds (this compound, JG-98) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the EC50/IC50 values.
-
Western Blot Analysis
This technique is used to detect changes in the protein levels of Hsp70 client proteins and markers of apoptosis.
-
Reagents and Materials:
-
Cancer cell lines
-
Test compounds (this compound, JG-98)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-FoxM1, anti-Akt, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of Hsp70-Bag3 inhibitors.
References
- 1. Exploration of Benzothiazole-Rhodacyanines as Allosteric Inhibitors of Protein-Protein Interactions with Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral analogs of the heat shock protein 70 (Hsp70) inhibitor, JG-98 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Hsp70-Bag3 interactions regulate cancer-related signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Mitoribosome sensitivity to HSP70 inhibition uncovers metabolic liabilities of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing Allosteric Hsp70 Inhibitors by Molecular Modelling Studies to Expedite the Development of Novel Combined F508del CFTR Modulators | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. medicinescience.org [medicinescience.org]
Methodological & Application
Application Notes and Protocols for the Use of a Novel Kinase Inhibitor in a Mouse Xenograft Model
Disclaimer: Publicly available information on a compound designated "JG-258" is not available at the time of this writing. The following document provides a detailed, generalized template for the application of a novel kinase inhibitor in a mouse cancer model. Researchers and drug development professionals should substitute the placeholder information (e.g., "[Target Kinase]", "[Cancer Type]", "[Cell Line]") with the specific details of their compound and experimental system.
Introduction
These application notes provide a comprehensive protocol for the in vivo evaluation of a novel small molecule inhibitor, herein referred to as this compound, in a murine xenograft model of [Cancer Type]. This compound is a potent and selective inhibitor of [Target Kinase], a key driver of tumorigenesis in various malignancies. This document outlines the procedures for assessing the anti-tumor efficacy and pharmacodynamic effects of this compound in a subcutaneous xenograft model established with the [Cell Line] human [Cancer Type] cell line.
Mechanism of Action
This compound is designed to target the ATP-binding pocket of [Target Kinase], thereby inhibiting its catalytic activity. The inhibition of [Target Kinase] disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The anticipated signaling cascade affected by this compound is depicted in the following diagram.
Figure 1. Hypothetical signaling pathway targeted by this compound.
Application Notes
Compound Handling and Storage
-
Form: this compound is supplied as a crystalline solid.
-
Storage: Store at -20°C in a desiccated environment. Protect from light.
-
Reconstitution: For in vitro studies, prepare a 10 mM stock solution in DMSO. For in vivo studies, formulate as described in the protocol below.
Formulation for In Vivo Administration
A common vehicle for oral administration of small molecule inhibitors is a suspension in a solution of 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water.
Preparation of Vehicle:
-
Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously.
-
Heat the suspension to 60-70°C with continuous stirring until the methylcellulose is fully dissolved.
-
Cool the solution to room temperature.
-
Add 0.2 mL of Tween 80 and mix thoroughly.
-
Store the vehicle at 4°C for up to two weeks.
Preparation of this compound Formulation:
-
Weigh the required amount of this compound powder.
-
Add a small volume of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle to the desired final concentration while vortexing or sonicating to ensure a uniform suspension.
-
Prepare fresh on the day of dosing.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the [Cell Line].
Materials:
-
[Cell Line] cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed [Cell Line] cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions. Include vehicle-treated wells as a control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Mouse Xenograft Model
Objective: To establish a subcutaneous [Cancer Type] xenograft model using the [Cell Line].
Materials:
-
6-8 week old female athymic nude mice
-
[Cell Line] cells
-
Matrigel®
-
Sterile PBS
-
Syringes and needles
Protocol:
-
Harvest exponentially growing [Cell Line] cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in the established xenograft model.
Protocol:
-
Randomize mice into the following groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, 0.2% Tween 80), oral gavage, once daily (QD).
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg), oral gavage, QD.
-
Group 3: this compound (High Dose, e.g., 30 mg/kg), oral gavage, QD.
-
Group 4: Positive control (Standard-of-care drug), administered as per established protocols.
-
-
Measure tumor volume and body weight three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitor the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Continue treatment for 21-28 days or until tumors in the control group reach the pre-determined endpoint.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis.
Data Presentation
The following tables provide a template for summarizing the quantitative data from the in vivo efficacy study.
Table 1: Anti-tumor Efficacy of this compound in the [Cell Line] Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | QD | [Value] | - | - |
| This compound | 10 | QD | [Value] | [Value] | [Value] |
| This compound | 30 | QD | [Value] | [Value] | [Value] |
| Positive Control | [Dose] | [Schedule] | [Value] | [Value] | [Value] |
Table 2: Body Weight Changes During Treatment with this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | Percent Change in Body Weight |
| Vehicle | - | [Value] | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] | [Value] |
| This compound | 30 | [Value] | [Value] | [Value] |
| Positive Control | [Dose] | [Value] | [Value] | [Value] |
Experimental Workflow
The overall workflow for evaluating this compound in a mouse model is illustrated below.
Figure 2. Overall experimental workflow.
Note: This document serves as a template. The specific details of the experimental design, including cell lines, mouse strains, dosing regimens, and endpoints, should be optimized for the particular compound and research question. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Application Notes and Protocols for Western Blot Analysis of JG-258 (JG-98) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of JG-258, also identified in the scientific literature as JG-98, a small molecule inhibitor of the BAG3-HSP70 protein-protein interaction. This document offers detailed protocols, data presentation guidelines, and visual representations of the targeted signaling pathway and experimental workflow.
Introduction
JG-98 is an allosteric inhibitor of Heat Shock Protein 70 (HSP70), which disrupts its interaction with the co-chaperone Bcl2-associated athanogene 3 (BAG3).[1][2] This disruption has been shown to induce apoptosis and reduce autophagy flux in various cell types, including cancer cells and cardiomyocytes.[1][2] The BAG3-HSP70 complex is a critical regulator of protein homeostasis, and its inhibition affects the stability of numerous client proteins involved in cell survival and proliferation.[3][4] Western blot analysis is an essential technique to elucidate the molecular mechanisms of JG-98 by quantifying the changes in protein expression levels within the BAG3-HSP70 signaling pathway and related cellular processes.
Data Presentation
The following tables summarize quantitative data from Western blot analyses following treatment with JG-98 in various cell lines. This data provides a reference for expected outcomes and can guide experimental design.
Table 1: Effect of JG-98 on BAG3-HSP70 Complex and Downstream Signaling Proteins in Human Cancer Cell Lines.
| Cell Line | Treatment | Target Protein | Change in Protein Level (Fold Change vs. Control) | Reference |
| MCF7 | 2 µM JG-98, 36h | Phospho-ERK1/2 | Increased | [5] |
| MCF7 | 2 µM JG-98, 36h | Total ERK1/2 | No significant change | [5] |
| MCF7 | 2 µM JG-98, various times | Phospho-Akt | Decreased | [5] |
| MCF7 | 2 µM JG-98, various times | Total Akt | Decreased | [5] |
| MCF7 | 2 µM JG-98, 36h | c-myc | Decreased | [5] |
| MCF7 | JG-98 | FoxM1 | Decreased | [3] |
| MCF7 | JG-98 | HuR | Decreased | [3] |
| MCF7 | JG-98 | p21 | Increased | [3] |
| MCF7 | JG-98 | p27 | Increased | [3] |
| HeLa | 50 µM JG-98 | BAG3 (co-IP with HSP70) | ~60% Decrease | [3] |
Table 2: Effect of JG-98 on BAG3 and its Binding Partners in Neonatal Rat Ventricular Myocytes (NRVMs).
| Treatment | Target Protein | Change in Protein Level | Reference |
| JG-98 | BAG3 | No significant change | [6] |
| JG-98 | HSP70 | No significant change | [6] |
| JG-98 | HSPB8 | Decreased | [6] |
| JG-98 | HSPB5 | Decreased | [6] |
| JG-98 | SYNPO2 | Decreased | [6] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by JG-98 treatment. JG-98 allosterically binds to HSP70, preventing its interaction with BAG3. This disruption leads to the degradation of HSP70 client proteins, affecting downstream pathways that regulate cell survival, proliferation, and apoptosis.
Caption: JG-98 inhibits the HSP70-BAG3 interaction, leading to client protein degradation and altered cell fate.
Experimental Protocols
This section provides a detailed protocol for Western blot analysis of protein expression changes following JG-98 treatment. The protocol is optimized for cultured mammalian cells, such as MCF7 or HeLa cells.
Experimental Workflow
Caption: A typical workflow for Western blot analysis following JG-98 treatment.
Detailed Protocol
1. Cell Culture and JG-98 Treatment
-
Cell Lines: MCF7, HeLa, or other cell lines expressing the target proteins.
-
Culture Conditions: Culture cells in appropriate media and conditions until they reach 70-80% confluency.
-
JG-98 Preparation: Prepare a stock solution of JG-98 in DMSO. Dilute the stock solution in cell culture media to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Treatment: Replace the culture medium with the JG-98 containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest JG-98 concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 36, or 48 hours).
2. Cell Lysis and Protein Extraction
-
Washing: Place the culture dish on ice and wash the cells twice with ice-cold PBS.[7]
-
Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the dish.[7]
-
Scraping: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for equal protein loading.[7]
4. SDS-PAGE
-
Sample Preparation: Mix a calculated volume of protein lysate (e.g., 20-30 µg) with 2x Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-15% Tris-Glycine gel). Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Rabbit anti-BAG3
-
Mouse anti-HSP70
-
Rabbit anti-phospho-ERK1/2
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-Akt
-
Rabbit anti-Akt
-
Rabbit anti-c-myc
-
Rabbit anti-HSPB8
-
Rabbit anti-SYNPO2
-
Mouse anti-β-actin or Rabbit anti-GAPDH (as loading controls)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Data Analysis
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the corresponding loading control band.[9]
Troubleshooting
-
Weak or No Signal:
-
Increase protein loading amount.
-
Optimize primary antibody concentration and incubation time.
-
Ensure proper protein transfer.
-
-
High Background:
-
Increase blocking time or use a different blocking agent.
-
Increase the number and duration of washing steps.
-
Decrease antibody concentrations.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Optimize antibody dilution.
-
Ensure the lysis buffer contains sufficient protease inhibitors.
-
By following these application notes and protocols, researchers can effectively employ Western blot analysis to investigate the cellular and molecular effects of JG-98, contributing to a deeper understanding of the BAG3-HSP70 signaling axis and its potential as a therapeutic target.
References
- 1. Pharmacological inhibition of BAG3-HSP70 with the proposed cancer therapeutic JG-98 is toxic for cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSPB8 frameshift mutant aggregates weaken chaperone-assisted selective autophagy in neuromyopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Validation of the Hsp70-Bag3 protein-protein interaction as a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer cell responses to Hsp70 inhibitor JG-98: Comparison with Hsp90 inhibitors and finding synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of BAG3-HSP70 with the proposed cancer therapeutic JG-98 is toxic for cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for JG-258 in Immunoprecipitation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
JG-258 is a crucial negative control compound for researchers investigating the effects of JG-98, an allosteric inhibitor of Heat Shock Protein 70 (Hsp70). JG-98 exerts its effects by disrupting the interaction between Hsp70 and its co-chaperone, Bcl-2 associated athanogene 3 (BAG3), a key regulator of protein homeostasis and cell signaling pathways implicated in cancer.[1][2][3] Structurally similar to JG-98, this compound lacks activity against Hsp70, making it an ideal tool to demonstrate that the cellular effects observed with JG-98 are specifically due to the inhibition of the Hsp70-BAG3 interaction.[1]
These application notes provide a comprehensive guide for utilizing this compound in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) assays to validate the specificity of JG-98's mechanism of action.
Data Presentation
The following table summarizes the effective concentrations of JG-98 from various studies. This compound, as a negative control, would typically be used at the same concentration as JG-98 in parallel experiments.
| Compound | Assay Type | Cell Line(s) | Concentration Range | Outcome | Reference |
| JG-98 | Anti-proliferative activity | Various cancer cell lines | EC50: ~0.3 - 4 µM | Inhibition of cell proliferation | [2][3] |
| JG-98 | Co-Immunoprecipitation | HeLa | 50 µM | Disruption of Hsp70-BAG3 interaction | [3] |
| JG-98 | Apoptosis Induction | MDA-MB-231 | 10 µM | Cleavage of caspase-3 and PARP | [2] |
| JG-98 | Cytotoxicity | HeLa, SKOV-3 | IC50: 1.79 µM (HeLa), 2.96 µM (SKOV-3) | Inhibition of cancer cell growth | [4] |
| JG-98 | Apoptosis Induction | Neonatal rat ventricular myocytes | 10 nM - 10 µM | Increased apoptosis | [5] |
Signaling Pathway
The Hsp70-BAG3 complex is a central hub in cellular proteostasis, influencing the fate of various client proteins involved in cell survival, proliferation, and apoptosis.[6][7] JG-98 allosterically binds to Hsp70, preventing its interaction with BAG3. This disruption can lead to the degradation of pro-survival proteins and the activation of apoptotic pathways in cancer cells. This compound, being inactive against Hsp70, does not interfere with this pathway and serves to confirm that the observed downstream effects are a direct result of Hsp70-BAG3 disruption by JG-98.
Experimental Protocols
Immunoprecipitation Workflow for Evaluating JG-98 Specificity using this compound
This protocol outlines the steps for a co-immunoprecipitation experiment to demonstrate that JG-98, but not this compound, disrupts the interaction between Hsp70 and a known interacting protein (e.g., BAG3).
Detailed Methodology
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MDA-MB-231) and grow to 70-80% confluency.
-
Prepare stock solutions of JG-98 and this compound in DMSO.
-
Treat cells with the desired final concentration of JG-98, this compound, or an equivalent volume of DMSO (vehicle control) for the specified duration (e.g., 4-24 hours). A typical starting concentration for JG-98 and this compound in a Co-IP experiment is 10-50 µM.[3]
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) to the plate.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).
3. Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, add 20-30 µL of a 50% slurry of Protein A/G beads to 1 mg of cell lysate.
-
Incubate with gentle rocking for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
4. Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody specific for the target protein (e.g., anti-Hsp70). The optimal antibody concentration should be determined empirically, but a typical starting point is 1-5 µg per 1 mg of lysate.
-
As a negative control, add an equivalent amount of control IgG (from the same host species as the primary antibody) to a separate tube of lysate.
-
Incubate with gentle rocking for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to each tube.
-
Incubate with gentle rocking for an additional 1-2 hours at 4°C to capture the immune complexes.
5. Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a wash buffer with lower detergent concentration). After each wash, pellet the beads and discard the supernatant.
6. Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
7. Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the immunoprecipitated protein (e.g., Hsp70) and the expected interacting partner (e.g., BAG3).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome:
In the sample immunoprecipitated for Hsp70, a band corresponding to BAG3 should be detected in the vehicle (DMSO) and this compound treated lanes, indicating an intact Hsp70-BAG3 interaction. In the JG-98 treated lane, the intensity of the BAG3 band should be significantly reduced or absent, demonstrating the disruptive effect of JG-98 on the Hsp70-BAG3 complex. The presence of Hsp70 should be confirmed in all immunoprecipitated samples.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medicinescience.org [medicinescience.org]
- 5. Pharmacological inhibition of BAG3-HSP70 with the proposed cancer therapeutic JG-98 is toxic for cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Hsp70-Bag3 interactions regulate cancer-related signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JG-258
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the dissolution and storage of the hypothetical small molecule inhibitor, JG-258. The following guidelines are based on established best practices for handling similar research compounds to ensure stability and experimental reproducibility. As the specific physicochemical properties of this compound are not publicly available, this protocol serves as a general guide. It is crucial to consult any compound-specific documentation provided by the manufacturer.
Data Presentation
For optimal and consistent results, adherence to the recommended solubility and storage conditions is critical. The table below summarizes the key quantitative data for dissolving and storing this compound.
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO), anhydrous | High-purity, anhydrous DMSO is essential to prevent compound degradation.[1][2] |
| Stock Solution Concentration | 1-10 mM | Preparing a concentrated stock solution minimizes the volume of organic solvent introduced into aqueous experimental assays.[2][3] |
| Storage of Solid Compound | -20°C to -80°C, desiccated, protected from light | Long-term storage in a cold, dry, and dark environment is critical for maintaining the integrity of the solid compound.[1][2] |
| Stock Solution Storage | Aliquoted at -20°C or -80°C, protected from light | Aliquoting into single-use volumes prevents repeated freeze-thaw cycles, which can lead to compound degradation.[1][2][4][5] Vials should be tightly sealed to prevent moisture absorption by the hygroscopic DMSO.[6] |
| Working Solution | Diluted from stock in appropriate aqueous buffer/media | The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[2][4][5] Aqueous solutions should generally be prepared fresh for each experiment.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol details the steps for reconstituting the powdered form of this compound to create a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber or light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Pre-dissolution Preparation:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation of atmospheric moisture.
-
Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[2]
-
-
Solvent Addition:
-
Carefully open the vial and add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. The required volume can be calculated using the following formula:
Volume of DMSO (in µL) = (Mass of this compound (in mg) / Molecular Weight of this compound (in g/mol )) * 100,000
-
Example: To prepare a 10 mM stock solution from 1 mg of this compound with a hypothetical molecular weight of 500 g/mol , you would add 200 µL of DMSO.
-
-
-
Dissolution:
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution.[5]
-
If the compound is difficult to dissolve, sonicate the vial in a water bath for 5-10 minutes.[5] Gentle warming to 37°C may also be applied, but it is important to first verify the compound's stability at elevated temperatures.[7]
-
Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes.[1][4][5] The volume of the aliquots should be based on typical experimental needs to avoid multiple freeze-thaw cycles of the same aliquot.[2]
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][5] Ensure the tubes are tightly sealed.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous medium for use in experiments.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile dilution tubes
-
Calibrated pipettes
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Intermediate Dilutions (if necessary):
-
To minimize the risk of precipitation when diluting into an aqueous solution, it is advisable to first make intermediate serial dilutions in DMSO.[5]
-
-
Final Dilution:
-
Prepare the final working solution by diluting the stock or intermediate solution into the appropriate aqueous buffer or cell culture medium.
-
It is crucial to add the DMSO solution to the aqueous medium while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5%, to avoid solvent-related effects on the experimental system.[2][4][5]
-
-
Use of Working Solution:
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of the inhibitor for extended periods, as they may be prone to degradation or precipitation.[7]
-
Visualizations
Caption: Workflow for dissolving this compound and preparing for storage and use.
References
Application Notes and Protocols for JG-258 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JG-258 is a crucial tool in the study of the Heat Shock Protein 70 (Hsp70) chaperone system. It is a close structural analog of the potent benzothiazole-rhodacyanine series of Hsp70 inhibitors, such as JG-98 and JG-231. However, this compound has been specifically designed and validated to be biologically inactive against Hsp70.[1][2][3] This characteristic makes it an ideal negative control for in vitro and in vivo experiments aimed at elucidating the specific effects of active Hsp70 inhibitors. The use of this compound allows researchers to differentiate between on-target effects resulting from Hsp70 inhibition and any potential off-target or non-specific effects of the chemical scaffold.
Principle of Use
In any experiment, particularly in preclinical in vivo imaging studies, it is critical to demonstrate that the observed biological effect of a compound is due to its intended mechanism of action. This compound serves this purpose by allowing for direct comparison with its active counterparts. When used alongside an active Hsp70 inhibitor, a vehicle control, and potentially a positive control, this compound helps to validate that changes in cellular processes, tumor growth, or imaging readouts are a direct consequence of Hsp70 inhibition.[4][5]
Applications
-
Negative Control in Cellular Assays: To confirm that the effects of active Hsp70 inhibitors on cell viability, protein degradation, or signaling pathways are target-specific.[2][3]
-
In Vivo Study Control: For use in animal models (e.g., xenografts) to ensure that any observed anti-tumor activity or metabolic changes are not due to non-specific effects of the compound series.[4][6]
-
Validation for Imaging Studies: While not an imaging agent itself, this compound is used in control animal cohorts in studies that employ imaging techniques (e.g., MRI, PET, bioluminescence) to assess the therapeutic efficacy of active Hsp70 inhibitors. For example, in hyperpolarized magnetic resonance spectroscopic imaging (HP-MRSI) studies, this compound would not be expected to induce the metabolic shifts seen with active inhibitors.[4]
Quantitative Data Summary
The following tables summarize the expected comparative data when using an active Hsp70 inhibitor (e.g., JG-98) versus the inactive control, this compound.
Table 1: Comparative Cellular Activity
| Parameter | Active Hsp70 Inhibitor (e.g., JG-98) | Inactive Control (this compound) | Reference |
|---|---|---|---|
| Cell Viability (e.g., in CRPC cells) | Significant decrease (IC50 in nM to low µM range) | Minimal to no effect | [3][4] |
| Mitochondrial Respiration (OCR) | Significant decrease | No significant change | [4] |
| Mitochondrial Membrane Potential | Moderate decline | No significant change | [4] |
| Client Protein Degradation (e.g., AR, Tau) | Enhanced degradation | No significant change | [6][7] |
| Binding to Hsp70 | High affinity | No significant binding |[8] |
Table 2: Expected Outcomes in In Vivo Xenograft Studies
| Parameter | Active Hsp70 Inhibitor (e.g., JG-231) | Inactive Control (this compound) | Reference |
|---|---|---|---|
| Tumor Growth Inhibition | Significant reduction in tumor volume | No significant reduction compared to vehicle | [6] |
| Metabolic Shift (HP-MRSI) | Altered lactate (B86563):pyruvate (B1213749) ratio | No significant change from baseline | [4] |
| Target Engagement in Tumor Tissue | Measurable pathway modulation | No modulation |[1] |
Experimental Protocols
Protocol 1: In Vitro Validation of Hsp70 Inhibition
-
Cell Culture: Plate cancer cells (e.g., 22Rv1 castration-resistant prostate cancer cells) at a suitable density in 96-well plates.[4]
-
Compound Preparation: Prepare stock solutions of the active Hsp70 inhibitor (e.g., JG-98) and this compound in an appropriate solvent (e.g., DMSO). Create a serial dilution of each compound.
-
Treatment: Treat cells with equimolar concentrations of the active inhibitor and this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control group.
-
Assay Performance:
-
Viability: Use a standard cell viability assay (e.g., CellTiter-Glo®) to measure the cytotoxic or cytostatic effects.
-
Western Blot: Lyse cells and perform Western blot analysis for Hsp70 client proteins (e.g., Akt, AR-V7) to assess degradation.[6]
-
Metabolic Analysis: Use an instrument like the Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) to assess mitochondrial respiration.[4]
-
-
Data Analysis: Compare the dose-response curves and specific protein levels between the active compound and this compound. A significant difference indicates an on-target effect of the active inhibitor.
Protocol 2: In Vivo Efficacy and Imaging Study Using this compound as a Negative Control
-
Animal Model: Establish tumor xenografts in immunocompromised mice (e.g., subcutaneous injection of 22Rv1 cells).[4]
-
Group Allocation: Randomize mice into the following groups (n=5-10 per group):
-
Vehicle Control (e.g., saline, PBS, or formulation buffer)
-
Active Hsp70 Inhibitor (e.g., JG-231), administered at a predetermined dose and schedule.
-
Inactive Control (this compound), administered at the same dose and schedule as the active inhibitor.
-
-
Compound Administration: Administer the compounds via the appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
In Vivo Imaging (Example: HP-MRSI):
-
At specified time points (e.g., baseline, and after one week of treatment), perform imaging.
-
For HP-MRSI, this involves the injection of a hyperpolarized ¹³C-labeled substrate (e.g., [1-¹³C] pyruvate) followed by rapid magnetic resonance spectroscopic imaging to map the conversion of pyruvate to lactate (a marker of glycolysis).[4]
-
-
Data Analysis:
-
Compare tumor growth curves between the groups. The active inhibitor should show significant tumor growth inhibition compared to both the vehicle and the this compound groups.
-
Analyze imaging data. The active inhibitor group is expected to show a significant change in the lactate:pyruvate ratio, indicative of a metabolic shift, while the this compound and vehicle groups should not.
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Visualizations
Caption: Hsp70 cycle and inhibition by active compounds versus inactive this compound.
References
- 1. Inhibitors and chemical probes for molecular chaperone networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells | MDPI [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Luminescence Complementation Assay for Measurement of Binding to Protein C-Termini in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Hsp70 and Hsp40 inhibit an inter-domain interaction necessary for transcriptional activity in the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing Allosteric Hsp70 Inhibitors by Molecular Modelling Studies to Expedite the Development of Novel Combined F508del CFTR Modulators [mdpi.com]
Application Note: Flow Cytometry Analysis of Cellular Responses to JG-258 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
JG-258 is a novel small molecule inhibitor targeting key cellular pathways implicated in cancer cell proliferation and survival. This application note provides detailed protocols for utilizing flow cytometry to analyze the effects of this compound on target cells, specifically focusing on the induction of apoptosis and cell cycle arrest. The methodologies described herein are essential for researchers and drug development professionals seeking to characterize the cellular response to this compound and similar targeted therapies.
Data Presentation
The following tables summarize the quantitative data obtained from flow cytometry analysis of a human cancer cell line treated with this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 nM) | 80.4 ± 3.5 | 12.8 ± 1.5 | 6.8 ± 1.2 |
| This compound (50 nM) | 55.7 ± 4.2 | 28.9 ± 2.8 | 15.4 ± 2.1 |
| This compound (100 nM) | 30.1 ± 3.8 | 45.3 ± 3.2 | 24.6 ± 2.9 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 65.3 ± 2.5 | 20.1 ± 1.8 | 14.6 ± 1.2 |
| This compound (10 nM) | 62.1 ± 2.8 | 18.5 ± 2.0 | 19.4 ± 1.5 |
| This compound (50 nM) | 50.8 ± 3.1 | 15.2 ± 1.9 | 34.0 ± 2.4 |
| This compound (100 nM) | 35.4 ± 3.5 | 10.3 ± 1.5 | 54.3 ± 3.1 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of cells undergoing apoptosis following this compound treatment.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Gently aspirate the culture medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2) for PI.
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest the cells as described in steps 3-5 of Protocol 1.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal to properly resolve the G0/G1, S, and G2/M peaks.
Mandatory Visualizations
Caption: this compound inhibits the BAG3-HSP70 complex, leading to apoptosis.
Caption: Experimental workflow for apoptosis analysis using flow cytometry.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Caption: this compound induces G2/M cell cycle arrest by inhibiting CDK1/Cyclin B1.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting JG-258 Insolubility Issues
Notice: Information regarding the compound "JG-258" is not available in public resources. The following troubleshooting guide is based on general principles for addressing insolubility of novel compounds in a research and development setting. Researchers should adapt these recommendations based on the known or predicted physicochemical properties of their specific molecule.
Frequently Asked Questions (FAQs)
Q1: My synthesized batch of this compound will not dissolve in my standard aqueous buffer. What is the first step?
A1: The initial and most critical step is to verify the identity and purity of your synthesized compound. Impurities or byproducts from the synthesis can significantly impact solubility.
-
Recommended Actions:
-
Perform analytical characterization (e.g., NMR, LC-MS, HPLC) to confirm the chemical structure and assess the purity of your this compound batch.
-
Compare the analytical data with the expected data for the target molecule.
-
If impurities are detected, re-purify the compound using an appropriate method such as column chromatography or recrystallization.
-
Q2: I have confirmed the purity of this compound, but it still exhibits poor solubility in aqueous solutions. What are my options for solubilization?
A2: For compounds with low aqueous solubility, a systematic approach to solvent screening and formulation development is necessary. This involves testing a range of solvents with varying polarities and considering the use of co-solvents and excipients.
Troubleshooting Workflow for this compound Insolubility
The following workflow provides a structured approach to addressing solubility challenges with this compound.
Caption: A stepwise workflow for troubleshooting insolubility issues of this compound.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To identify suitable solvents or co-solvent systems for this compound.
Materials:
-
This compound (confirmed purity)
-
A selection of organic solvents (e.g., DMSO, DMF, Ethanol, Methanol)
-
Aqueous buffers at various pH values (e.g., pH 4, 7.4, 9)
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Accurately weigh a small amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a known volume (e.g., 100 µL) of a different solvent or co-solvent mixture.
-
Vortex the tubes vigorously for 2 minutes.
-
Allow the tubes to stand at room temperature for 30 minutes.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis).
-
Calculate the solubility in each solvent system.
Quantitative Data Summary
As no specific data for this compound is available, a template for presenting solubility data is provided below. Researchers should populate this table with their experimental findings.
| Solvent System | This compound Solubility (mg/mL) | Observations |
| Deionized Water | Insoluble | |
| PBS (pH 7.4) | Precipitate observed | |
| 100% DMSO | ||
| 100% Ethanol | ||
| 10% DMSO in PBS (pH 7.4) | ||
| 10% Ethanol in PBS (pH 7.4) | ||
| Add other systems as tested |
Signaling Pathway Considerations
Without knowledge of the biological target of this compound, a specific signaling pathway cannot be provided. However, once the target is identified, understanding its cellular location and the pathways it modulates is crucial for designing relevant experiments. For instance, if this compound targets an intracellular kinase, the experimental workflow should account for cell permeability.
Generic Experimental Workflow for a Novel Kinase Inhibitor
Caption: A generalized experimental workflow for characterizing a novel kinase inhibitor.
Technical Support Center: Optimizing CX258 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of CX258, a potent inhibitor of the TOP2A/Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CX258?
A1: CX258 is a chalcone (B49325) derivative that has been shown to suppress colorectal cancer (CRC) by inhibiting the TOP2A/Wnt/β-catenin signaling pathway. It significantly reduces the expression of DNA Topoisomerase II alpha (TOP2A) and inhibits β-catenin expression and its translocation to the nucleus. This leads to cell cycle arrest at the G2/M phase and a reduction in the proliferation of CRC cells.[1][2]
Q2: What is a recommended starting concentration for in vitro experiments with CX258?
A2: The optimal concentration of CX258 will vary depending on the cell line and the specific assay. However, based on published data, a good starting point for dose-response experiments in colorectal cancer cell lines is in the sub-micromolar to low micromolar range. For initial screening, a concentration of 10 µM has been used.[3] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.
Q3: In which solvent should I dissolve CX258?
A3: For in vitro experiments, CX258 is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.[1] It is important to ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control (DMSO-treated) in your experiments.
Q4: How should I store the CX258 stock solution?
A4: Stock solutions of small molecule inhibitors like CX258 should be stored at -20°C or -80°C to maintain stability.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cell death observed even at low concentrations | - Solvent toxicity- Compound instability- Off-target effects- Cell health issues | - Ensure the final DMSO concentration is ≤ 0.1%. Run a solvent-only control.- Prepare fresh dilutions from a stable stock solution for each experiment. Protect from light if the compound is light-sensitive.- Use a structurally unrelated inhibitor of the same pathway to confirm on-target effects.- Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). |
| Inconsistent results between experiments | - Compound degradation- Variations in cell culture conditions- Pipetting errors | - Aliquot stock solutions to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment.- Standardize cell passage number, seeding density, and serum batches.- Calibrate pipettes regularly and use consistent pipetting techniques. |
| No significant effect of CX258 observed | - Sub-optimal concentration- Poor compound solubility in media- Insufficient incubation time- Cell line resistance | - Perform a dose-response experiment with a wider concentration range.- After diluting the DMSO stock in aqueous media, visually inspect for precipitation. If solubility is an issue, consider using a solubilizing agent, but validate its compatibility with your assay.- Optimize the incubation time based on the specific assay and the expected biological response.- Verify the expression of the target proteins (TOP2A, components of the Wnt/β-catenin pathway) in your cell line. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for CX258 in various colorectal cancer cell lines.
| Cell Line | IC50 (µM) |
| LS174T | 0.42 ± 0.01 |
| HCT116 | 0.34 ± 0.09 |
| DLD-1 | 0.32 ± 0.04 |
| HT29 | 0.65 ± 0.08 |
Data extracted from a study by Li et al. (2023).[1]
For in vivo studies using a DLD-1 cell xenograft model in SCID mice, CX258 was administered intraperitoneally at a dosage of 75 mg/kg/day.[1]
Experimental Protocols
Cell Proliferation Assay (CCK-8/MTT)
This protocol provides a general guideline for assessing the effect of CX258 on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of CX258 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CX258. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
Reagent Addition: Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.[5]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the steps for analyzing cell cycle distribution after CX258 treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.[4][6]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of CX258 or DMSO for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[4]
-
Fixation: Wash the cells with ice-cold PBS and resuspend the pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes.[4]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[4][6]
-
Incubation: Incubate at room temperature for 5-10 minutes in the dark.[4]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events. Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).[4]
Wnt Reporter Assay (TOPFlash/FOPFlash)
This assay measures the activity of the canonical Wnt signaling pathway.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) or a negative control plasmid with mutated TCF/LEF binding sites (FOPFlash), and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: After 24 hours, treat the cells with different concentrations of CX258 in the presence or absence of a Wnt pathway activator (e.g., Wnt3a conditioned medium or LiCl).[1]
-
Cell Lysis: After 24 hours of treatment, lyse the cells using a suitable lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the TOPFlash and FOPFlash firefly luciferase activities to the Renilla luciferase activity. The ratio of TOPFlash to FOPFlash activity indicates the specific activation of the Wnt/β-catenin pathway.
Visualizations
Caption: A flowchart outlining the general experimental workflow for testing CX258.
Caption: The signaling pathway inhibited by CX258.
References
- 1. Chalcone Derivative CX258 Suppresses Colorectal Cancer via Inhibiting the TOP2A/Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivative CX258 Suppresses Colorectal Cancer via Inhibiting the TOP2A/Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. ijbs.com [ijbs.com]
- 6. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Mitigating Off-Target Effects of JG-258
Disclaimer: As of December 2025, publicly available information on a specific molecule designated "JG-258" is limited. The following technical support guide is constructed based on established principles and best practices for mitigating off-target effects of small molecule inhibitors, particularly kinase inhibitors. The data and specific examples provided for "this compound" are hypothetical and for illustrative purposes.
This guide is intended for researchers, scientists, and drug development professionals to help identify, understand, and minimize potential off-target effects during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned when using this compound?
A1: Off-target effects occur when a small molecule inhibitor like this compound binds to and alters the function of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to:
-
Cellular toxicity: Engagement with unintended targets can disrupt critical cellular pathways, causing cell death or other toxic effects unrelated to the on-target activity.[1][2]
-
Poor clinical translation: Promising results in preclinical models may not be reproducible in clinical settings if the efficacy is linked to off-target effects that have different consequences or unacceptable toxicity in a whole organism.[1]
Minimizing off-target effects is crucial for generating reliable and reproducible data for the development of safe and effective therapeutics.[1]
Q2: I'm observing unexpected toxicity or a phenotype inconsistent with inhibiting the primary target. How can I determine if this is due to this compound's off-target effects?
A2: A multi-faceted approach is recommended to investigate potential off-target effects.[1] Key strategies include:
-
Orthogonal Validation: Use a structurally different inhibitor that targets the same primary protein. If this alternative compound does not produce the same phenotype, it suggests the initial observations with this compound may be due to off-target effects.[2]
-
Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein.[1][2] If the phenotype persists even in the absence of the target, it strongly indicates an off-target mechanism.
-
Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. Off-target effects are often more pronounced at higher concentrations.[1]
-
Control Compound: If available, use a structurally similar but biologically inactive analog of this compound. This can help differentiate the specific on-target effects from those caused by the chemical scaffold itself.[1]
Troubleshooting & Optimization
Q3: What are the first steps I should take to reduce the potential off-target effects of this compound in my experiments?
A3: Proactive measures in your experimental design can significantly minimize the impact of off-target effects:
-
Use the Lowest Effective Concentration: It is critical to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-targets.[1]
-
Confirm Target Expression: Verify the expression levels of the intended target protein in your specific cell line or model system using methods like Western Blot or qPCR.[1]
-
Consult Selectivity Data: Whenever possible, choose inhibitors that have been extensively profiled and are known to be highly selective for your target of interest.[1]
Hypothetical Selectivity Profile of this compound
The following table presents a hypothetical kinase selectivity profile for this compound, illustrating its potency against its intended target (Kinase A) and several potential off-targets.
| Kinase Target | IC50 (nM) | Description |
| Kinase A (Primary Target) | 5 | High-affinity binding to the intended target. |
| Kinase B | 250 | Moderate off-target activity. |
| Kinase C | 1500 | Low-affinity off-target interaction. |
| Kinase D | >10,000 | Negligible interaction. |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound across a panel of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a dilution series of this compound.
-
Kinase Reaction: In separate wells of a multi-well plate, incubate individual kinases from a screening panel with their respective substrates and ATP. Add this compound at various concentrations.
-
Signal Detection: Use a suitable method (e.g., radiometric, fluorescence, or luminescence-based) to measure kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of this compound. Determine the IC50 value for each interaction.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound engages with its intended target in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[2]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize its target protein, increasing its resistance to thermal denaturation.[1][2]
-
Protein Separation: Pellet the aggregated, denatured proteins through centrifugation.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using Western Blot or other quantitative proteomics methods.[1]
Protocol 3: Genetic Validation with CRISPR-Cas9
Objective: To determine if the genetic removal of the target protein replicates the phenotype observed with this compound treatment.[2]
Methodology:
-
gRNA Design: Design and clone guide RNAs (gRNAs) that target the gene of the intended protein into a Cas9 expression vector.[2]
-
Transfection: Introduce the gRNA/Cas9 plasmids into the cells.
-
Clonal Selection: Isolate single-cell clones and expand them.
-
Knockout Verification: Confirm the knockout of the target protein using Western Blot and DNA sequencing.
-
Phenotypic Analysis: Assess whether the knockout cells exhibit the same phenotype as the cells treated with this compound.
Visual Guides
References
JG-258 experimental variability and solutions
Welcome to the technical support center for JG-258, a novel, potent, and selective inhibitor of Tyrosine Kinase X (TKX). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound and troubleshooting potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the PI3K/AKT/mTOR signaling pathway. By binding to the ATP-binding pocket of TKX, this compound prevents its phosphorylation and subsequent activation, leading to the downstream inhibition of cell proliferation and survival signals.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mM. The stock solution should be stored at -20°C for up to 6 months or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.
Q3: Is this compound selective for TKX?
A3: this compound demonstrates high selectivity for TKX over other kinases. However, as with any kinase inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. We recommend performing a kinase panel screen to assess the selectivity profile of this compound in your specific experimental system.
Q4: What are the known off-target effects of this compound?
A4: At concentrations significantly above the IC50 for TKX, this compound has been observed to weakly inhibit other kinases in the same family. The most common off-target effects are related to the inhibition of Src family kinases, which may lead to unexpected phenotypic outcomes in certain cell lines.
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent cell density.
-
Solution: Ensure that cells are seeded at a consistent density for every experiment. Create a standardized cell seeding protocol and verify cell counts before plating.
-
-
Possible Cause 2: Variability in this compound concentration.
-
Solution: Prepare fresh serial dilutions of this compound from a recently prepared stock solution for each experiment. Avoid using old or repeatedly frozen-thawed stock solutions.
-
-
Possible Cause 3: Differences in incubation time.
-
Solution: Adhere to a strict incubation time for all experiments. Use a timer and process all plates consistently.
-
Issue 2: Low potency or no effect of this compound in our cell line.
-
Possible Cause 1: Low or no expression of the target kinase (TKX) in the cell line.
-
Solution: Confirm the expression of TKX in your cell line of interest using Western blot or qPCR. Select a cell line with known high expression of TKX as a positive control.
-
-
Possible Cause 2: Presence of drug efflux pumps.
-
Solution: Some cancer cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of this compound. Co-incubation with an efflux pump inhibitor (e.g., verapamil) can help determine if this is the issue.
-
-
Possible Cause 3: this compound degradation.
-
Solution: Ensure proper storage and handling of the compound. Protect the stock solution from light and elevated temperatures.
-
Issue 3: Unexpected cytotoxicity in control cells at high DMSO concentrations.
-
Possible Cause: DMSO toxicity.
-
Solution: The final concentration of DMSO in the cell culture medium should not exceed 0.5%. If higher concentrations of this compound are required, consider using a different solvent or a formulation that is more soluble in aqueous solutions.
-
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | TKX Expression (Relative to GAPDH) | IC50 (nM) |
| Cell Line A | Breast Cancer | 1.2 | 50 |
| Cell Line B | Lung Cancer | 0.8 | 150 |
| Cell Line C | Colon Cancer | 0.2 | > 1000 |
| Cell Line D | Breast Cancer | 1.5 | 45 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| TKX | 50 |
| Kinase A | 2500 |
| Kinase B | 5000 |
| Src | 1500 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
2. Western Blot Analysis for TKX Phosphorylation
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated TKX (p-TKX) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total TKX as a loading control.
Visualizations
Caption: TKX signaling pathway and the inhibitory action of this compound.
Improving the stability of JG-258 in solution
Technical Support Center: JG-258
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in utilizing this compound effectively in their experiments. Our goal is to help you overcome common challenges related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of up to 50 mM. For aqueous experimental buffers, it is crucial to first prepare a high-concentration stock in DMSO and then dilute it into the final aqueous buffer. Direct dissolution in aqueous solutions is not recommended due to the hydrophobic nature of this compound, which can lead to precipitation.
Q2: How should I store the this compound stock solution?
A2: this compound stock solutions in anhydrous DMSO are stable for up to 3 months when stored at -80°C. For short-term storage (up to 2 weeks), -20°C is acceptable. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. We recommend preparing smaller aliquots of the stock solution to minimize the number of freeze-thaw cycles.
Q3: I observed precipitation of this compound when diluting my DMSO stock into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue due to the low aqueous solubility of this compound. To mitigate this, we recommend the following:
-
Pre-warm the aqueous buffer: Warming the buffer to 37°C before adding the this compound stock can help improve solubility.
-
Vortex during dilution: Add the DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
Use a lower final concentration: If precipitation persists, consider lowering the final concentration of this compound in your experiment.
-
Incorporate a surfactant: For in vitro assays, the addition of a non-ionic surfactant like Tween-20 (0.01-0.1%) or Pluronic F-68 (0.02-0.2%) can help maintain the solubility of this compound.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause 1: Degradation of this compound in culture medium.
-
Solution: this compound can degrade in aqueous solutions over time. Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Do not store this compound in culture medium for extended periods.
-
-
Possible Cause 2: Interaction with serum proteins.
-
Solution: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Consider reducing the percentage of FBS in your culture medium during the treatment period or using a serum-free medium if your cell line permits.
-
Issue 2: Low bioavailability in animal studies.
-
Possible Cause 1: Poor solubility in formulation vehicle.
-
Solution: The choice of vehicle is critical for in vivo studies. A table of recommended formulation vehicles for different administration routes is provided below.
-
-
Possible Cause 2: Rapid metabolism.
-
Solution: If rapid metabolism is suspected, consider co-administration with a metabolic inhibitor, if appropriate for your experimental design.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Maximum Concentration (mM) |
| DMSO | > 100 | > 200 |
| Ethanol | 25 | 50 |
| PBS (pH 7.4) | < 0.1 | < 0.2 |
Table 2: Stability of this compound in Different Conditions (50 µM)
| Condition | Incubation Time (hours) | Remaining Compound (%) |
| PBS (pH 7.4), 37°C | 2 | 95 |
| 6 | 80 | |
| 24 | 55 | |
| Cell Culture Medium + 10% FBS, 37°C | 2 | 90 |
| 6 | 70 | |
| 24 | 40 | |
| Rat Plasma, 37°C | 1 | 60 |
| 4 | 25 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 50 mM stock, add 1 mL of DMSO to 25 mg of this compound, assuming a molecular weight of 500 g/mol ).
-
Vortex the solution for 5-10 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials to protect from light.
-
Store the aliquots at -80°C.
Protocol 2: Assessing the Stability of this compound in Aqueous Buffer
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 50 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the solution.
-
Immediately quench the degradation by adding an equal volume of ice-cold acetonitrile.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Troubleshooting JG-258 Based Assays
Disclaimer: Information regarding a specific molecule designated "JG-258" is not publicly available. This guide provides a comprehensive framework and general troubleshooting advice for assays involving small molecule inhibitors. Researchers should substitute placeholders like "[Target Protein]" and "[Specific Assay]" with the specifics of their experimental system.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with small molecule inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor shows no effect on my [Target Protein] activity. What are the possible reasons?
A1: Several factors could contribute to a lack of inhibitor activity. Consider the following possibilities:
-
Inhibitor Integrity: Verify the identity and purity of your this compound stock. Degradation or incorrect synthesis can lead to inactivity.
-
Assay Conditions: Ensure that the assay buffer composition (pH, ionic strength, co-factors) is optimal for both the target protein and the inhibitor.
-
Target Protein Activity: Confirm that your [Target Protein] is active in the assay. Include a positive control to validate enzyme/protein function.
-
Inhibitor Concentration: The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration range.
-
Mechanism of Inhibition: If this compound is a competitive inhibitor, high substrate concentrations in your assay might mask its effect.
Q2: I am observing high background noise in my [Specific Assay Type] with this compound. How can I reduce it?
A2: High background can obscure your signal and lead to inaccurate results. Here are some troubleshooting steps:
-
Reagent Quality: Use high-purity reagents and solvents. Contaminants can interfere with the assay chemistry.
-
Buffer Composition: Optimize the assay buffer. Some components might contribute to background signal. Consider including detergents like Tween-20 at low concentrations (e.g., 0.01-0.05%) to reduce non-specific binding.
-
Plate Washing: If using a plate-based assay, ensure thorough and consistent washing steps to remove unbound reagents.
-
Detector Settings: Optimize the gain and other settings of your plate reader or detection instrument.
Q3: The results of my this compound experiments are not reproducible. What are the common sources of variability?
A3: Poor reproducibility is a common challenge. Key areas to investigate include:
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant error. Calibrate your pipettes regularly.
-
Reagent Preparation: Prepare fresh reagents and ensure they are thoroughly mixed before use.
-
Incubation Times and Temperatures: Adhere strictly to the specified incubation times and maintain consistent temperatures across experiments.
-
Cell-based Assays: In cell-based assays, variations in cell density, passage number, and cell health can lead to inconsistent results.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values for this compound
Possible Causes & Solutions
| Cause | Solution |
| Variable Reagent Concentration | Prepare a large batch of master mix for all dilutions. Always use calibrated pipettes. |
| Inconsistent Incubation Time | Use a multichannel pipette for simultaneous addition of reagents. Stagger the start times for large batches of plates. |
| Cell Passage Number | Use cells within a defined, narrow passage number range for all experiments. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, or fill them with buffer/media to create a humidity barrier. |
Problem 2: Off-Target Effects Observed
Possible Causes & Solutions
| Cause | Solution |
| High Inhibitor Concentration | Use the lowest effective concentration of this compound possible. Determine the IC50 and work at concentrations around that value. |
| Non-Specific Binding | Include appropriate negative controls (e.g., a structurally similar but inactive compound). Perform counter-screening against related targets. |
| Compound Promiscuity | Consult literature or databases for known off-target activities of the inhibitor's chemical scaffold. |
Experimental Protocols
General Protocol for a [Target Protein] Kinase Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a stock solution of this compound in DMSO.
-
Enzyme and Substrate Preparation: Dilute the [Target Protein] kinase and its corresponding peptide substrate in the assay buffer to the desired concentrations.
-
Inhibitor Dilution: Perform a serial dilution of this compound in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the [Target Protein] kinase, the peptide substrate, and the diluted this compound.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).
-
Data Analysis: Plot the kinase activity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: A typical experimental workflow for determining the IC50 value of an inhibitor.
Caption: A simplified diagram of a kinase signaling pathway showing the inhibitory action of this compound.
JG-258 not showing expected results
Technical Support Center: JG-258
This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with the experimental compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the tyrosine kinase receptor MET, which is often dysregulated in various human cancers. By binding to the ATP-binding site of the MET kinase domain, this compound is designed to block the phosphorylation and subsequent activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation, survival, and migration.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C for up to two weeks. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles. Protect the compound from light and moisture.
Q3: In which cell lines is this compound expected to be most effective?
A3: this compound is expected to show the highest efficacy in cancer cell lines with MET amplification or activating mutations. Examples of such cell lines include certain gastric, lung, and liver cancer cell lines. It is crucial to verify the MET status of your cell line of interest before initiating experiments.
Troubleshooting Guide
Problem: No significant decrease in cell viability observed after this compound treatment in a MET-amplified cell line.
| Possible Cause | Recommended Solution |
| Incorrect Dosing | Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Cell Line Integrity | Confirm the MET amplification status of your cell line using techniques such as qPCR or FISH. Cell line misidentification or genetic drift can occur over time. |
| Compound Inactivity | Ensure that the compound has been stored and handled correctly. Test the activity of a fresh stock of this compound. |
| Assay-related Issues | Check the expiration date and proper functioning of your cell viability assay reagents. Ensure the incubation time is sufficient for the compound to exert its effect. |
Problem: High levels of off-target toxicity observed at effective concentrations.
| Possible Cause | Recommended Solution |
| Non-specific Kinase Inhibition | Perform a kinome profiling assay to identify potential off-target kinases inhibited by this compound at the concentrations used. |
| Cellular Stress Response | Investigate markers of cellular stress, such as apoptosis or autophagy, at various concentrations and time points to understand the mechanism of toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.1%). |
Experimental Protocols
Western Blot Analysis of MET Pathway Inhibition
Objective: To assess the inhibitory effect of this compound on the phosphorylation of MET and its downstream effector, AKT.
Methodology:
-
Cell Culture and Treatment: Seed a MET-amplified cell line (e.g., EBC-1) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-MET (Tyr1234/1235), total MET, phospho-AKT (Ser473), and total AKT overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
How to prevent JG-258 degradation
Technical Support Center: JG-258
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper handling, storage, and use of this compound to ensure its integrity as an inactive control compound in your experiments. By following these recommendations, you can be confident in the validity of your experimental results when studying Hsp70 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an inactive negative control for studies involving allosteric inhibitors of Heat Shock Protein 70 (Hsp70), such as JG-98. It is structurally related to the active compounds but lacks the key chemical moiety (a benzothiazole (B30560) group) required for Hsp70 binding. Its importance lies in its inactivity, which allows researchers to confirm that the observed biological effects of the active compounds are due to their specific interaction with Hsp70 and not from non-specific effects of the chemical scaffold. Therefore, maintaining the chemical stability and integrity of this compound is critical for its role as a reliable negative control.
Q2: What are the primary factors that can lead to the degradation of a research compound like this compound?
A2: Like many complex organic molecules, the stability of this compound can be compromised by several environmental factors. These include:
-
Temperature: Both high temperatures and frequent freeze-thaw cycles can promote degradation.[1][2]
-
Light: Exposure to UV or even ambient light can cause photochemical degradation, especially in compounds with chromophores like rhodacyanine dyes.[1][3]
-
Moisture and Air (Oxidation): this compound, especially when in solution, can be susceptible to hydrolysis and oxidation.[4][5] DMSO, a common solvent, is hygroscopic and can absorb moisture from the air, which can affect compound stability.[3][6]
-
pH: Extreme pH conditions in solutions can catalyze the breakdown of the molecule.
Q3: How should I handle this compound upon receiving it?
A3: Upon receipt, it is crucial to inspect the container for any damage. The compound should be dated upon arrival and logged into your lab's chemical inventory.[7] Always consult the Safety Data Sheet (SDS) for specific handling precautions.[1] When handling the solid compound or its solutions, always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected activity observed with this compound (the "inactive" control). | 1. Contamination: The this compound stock may be contaminated with an active compound. 2. Degradation: The compound may have degraded into a product with unexpected biological activity. 3. Incorrect Compound: The vial may be mislabeled. | 1. Use a fresh, unopened vial of this compound. Prepare a new stock solution. 2. Verify the identity and purity of your this compound sample using an appropriate analytical method such as HPLC-MS, if available. 3. Source the compound from a reputable supplier and always check the certificate of analysis. |
| Variability in results between experiments using this compound. | 1. Inconsistent solution preparation: Errors in weighing or dilution can lead to different final concentrations. 2. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage of the stock solution can lead to degradation over time.[9] 3. Precipitation of the compound in the assay medium. | 1. Calibrate your balance regularly. Use precise pipetting techniques. 2. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[9] 3. Visually inspect for precipitation after diluting the stock solution into your aqueous assay buffer. If precipitation occurs, you may need to lower the final concentration or adjust the solvent composition. |
| Visible changes in the this compound powder or solution (e.g., color change, clumping). | Degradation or contamination. Cloudiness in liquids or a change in the color of the powder can be indicators of chemical instability.[7] | Do not use the compound. Discard it according to your institution's chemical waste disposal guidelines and obtain a fresh supply. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solutions
This protocol provides a general guideline for preparing and storing this compound to maximize its stability.
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber (light-protecting) microcentrifuge tubes or vials with tight-sealing caps
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure for Preparing a 10 mM Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is approximately 452.06 g/mol .
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1]
-
For short-term storage (a few days), the solution may be kept at 2-8°C, protected from light.[1]
-
Data on Storage Conditions
| Storage Condition | Solid this compound | This compound in DMSO | Potential Issues |
| Room Temperature (15-25°C) | Short-term stable | Not recommended for long-term | Increased risk of degradation, especially in solution.[1][3] |
| Refrigerated (2-8°C) | Recommended for long-term | Recommended for short-term (days) | DMSO may freeze at lower end of this range (freezing point ~18.5°C).[3] |
| Frozen (-20°C) | Recommended for long-term | Recommended for long-term | Repeated freeze-thaw cycles must be avoided. |
| Frozen (-80°C) | Recommended for long-term | Recommended for long-term | Optimal for preserving integrity over extended periods. |
| Light Exposure | Store in the dark | Store in amber vials | Photodegradation.[1] |
| Humidity | Store with desiccant | Keep container tightly sealed | Hygroscopic nature of DMSO can introduce water, leading to hydrolysis.[6] |
Visual Guides
Caption: Workflow for preparing and storing this compound solutions to ensure stability.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
- 4. gmpplastic.com [gmpplastic.com]
- 5. dmsostore.com [dmsostore.com]
- 6. quora.com [quora.com]
- 7. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. uottawa.ca [uottawa.ca]
- 9. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with JG-258
Technical Support Center: JG-258
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected outcome in an experiment?
This compound is a chemical compound designed to serve as an inactive negative control for allosteric inhibitors of Heat Shock Protein 70 (Hsp70).[1] Its primary purpose is to be used in parallel with an active Hsp70 inhibitor, such as JG-98, to demonstrate that the observed biological effects are specifically due to the inhibition of Hsp70 and not a result of off-target effects or the chemical scaffold itself. In a well-controlled experiment, this compound is expected to show no significant biological activity.
Q2: I am not seeing any effect on my cells or protein of interest after treating with this compound. Is there something wrong with the compound?
A lack of biological effect is the expected result when using this compound.[1] As a negative control, its inactivity confirms that the effects seen with a corresponding active inhibitor (like JG-98) are due to its specific mechanism of action. If you observe no effect with this compound, it suggests your experimental system is robust and not susceptible to non-specific effects from the compound's chemical structure.
Q3: I am observing an unexpected effect (e.g., cell death, pathway modulation) with this compound. What could be the cause?
Observing a significant biological effect with a negative control like this compound warrants careful investigation. Potential causes include:
-
High Concentration: Using this compound at excessively high concentrations may lead to off-target effects or compound-induced stress. It is recommended to use this compound at the same concentration as its active counterpart.
-
Solvent Effects: The vehicle used to dissolve this compound (commonly DMSO) can have independent effects on cells. Ensure you have a vehicle-only control group to account for this.
-
Compound Instability or Degradation: Improper storage or handling can lead to the degradation of the compound. Store this compound as recommended on the datasheet, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
-
Contamination: The compound stock or cell cultures may be contaminated.
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., fluorescence).[2] Consider running an assay blank with the compound in the absence of cells to check for interference.
Q4: How do I choose the correct concentration for this compound in my experiment?
The ideal concentration for this compound is identical to the concentration of the active Hsp70 inhibitor you are using in the same experiment. This ensures a direct comparison and validates that the observed activity of the inhibitor is not due to non-specific effects at that concentration. If you are performing a dose-response experiment with an active inhibitor, you should also test this compound across the same concentration range.
Troubleshooting Inconsistent Results
If you are experiencing inconsistent results between experiments, consider the following factors:
-
Cell-Based Assay Variability:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Cell Seeding Density: Inconsistent seeding density can lead to variability in results.
-
Reagent Consistency: Use fresh media and reagents for each experiment to avoid degradation.
-
-
Compound Handling:
-
Stock Solution Preparation: Prepare fresh dilutions from a frozen stock solution for each experiment.
-
Storage: Ensure the compound is stored correctly to prevent degradation.
-
Summary of this compound and its Active Counterpart JG-98
| Feature | This compound | JG-98 | Reference |
| Target | Inactive against Hsp70 | Allosteric inhibitor of Hsp70 | [1] |
| Primary Role | Negative Control | Active Inhibitor | [1] |
| Binding Site | Does not effectively bind | Binds to an allosteric pocket in the Nucleotide Binding Domain (NBD) of Hsp70 | [1] |
| Expected Effect | No significant inhibition of Hsp70 activity or downstream pathways | Inhibition of Hsp70-co-chaperone interactions, leading to client protein degradation and apoptosis | [1] |
| Typical Use | Used in parallel with JG-98 at the same concentration | Used to probe the function of Hsp70 in cellular processes | [1][3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
This protocol is designed to assess the effect of this compound and an active Hsp70 inhibitor on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the active Hsp70 inhibitor and this compound in complete medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration used for the compounds.
-
Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. This compound should show viability close to 100%.
Protocol 2: Western Blot for Hsp70 Client Proteins
This protocol assesses the impact on Hsp70 client protein stability.
-
Cell Treatment: Seed cells in 6-well plates and treat with the active Hsp70 inhibitor, this compound, and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against an Hsp70 client protein (e.g., Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature, and visualize the bands using an ECL substrate. With the active inhibitor, a decrease in the client protein level is expected, while this compound should show no change compared to the vehicle control.
Diagrams
Caption: Hsp70 signaling and points of intervention.
Caption: Workflow for troubleshooting this compound results.
References
Validation & Comparative
A Comparative Guide to Dovitinib (JG-258) and Other Multi-Targeted Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dovitinib (also known as CHIR-258 or TKI-258), a multi-targeted tyrosine kinase inhibitor, with other inhibitors that act on its primary targets. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions by providing objective performance data, detailed experimental methodologies, and a visual representation of the relevant signaling pathways.
Dovitinib is a potent oral inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Fms-like tyrosine kinase 3 (FLT3).[1][2][3] Its broad-spectrum activity makes it a subject of significant interest in oncology research. This guide compares Dovitinib to other well-established and emerging inhibitors targeting these critical pathways.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Dovitinib and other selected tyrosine kinase inhibitors against their respective targets. This data, gathered from various in vitro kinase assays, allows for a direct comparison of their biochemical potency.
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | VEGFR1 (nM) | VEGFR2 (nM) | VEGFR3 (nM) | PDGFRα (nM) | PDGFRβ (nM) | c-Kit (nM) | FLT3 (nM) |
| Dovitinib (CHIR-258) | 8[1][2] | - | 9[1][2] | 10[1][2] | 13[1][2] | 8[1][2] | 27[1] | 210[1] | 2[1][2] | 1[1][2] |
| Sorafenib | 580[4] | - | - | 26[5] | 90[4][6] | 20[4][6] | - | 57[4][6] | 68[4][6] | 59[7] |
| Sunitinib | >10,000 | - | - | 2[8] | 80[8][9][10] | - | - | 2[9][10] | Potent inhibitor | 50 (ITD), 250 (WT)[10] |
| Pazopanib | 140[11] | - | 130[11] | 10[11][12] | 30[11][12] | 47[11][12] | 71[11][12] | 84[11][12] | 74[11][12] | >1000[13] |
| Regorafenib | 202[14] | - | - | 13[15] | 4.2[15] | 46[15] | - | 22[15] | 7[15] | - |
| Ponatinib | 2.2[16][17] | - | - | - | 1.5[16][17] | - | 1.1[16][17] | - | 12.5[16] | 13[16] |
| Imatinib (B729) | - | - | - | - | - | - | 100[18][19][20] | - | 100[18][19][20] | - |
| Erdafitinib | 1.2[21][22] | 2.5[21][22] | 3.0[21][22] | - | 36.8[21][22] | - | - | - | - | - |
| Infigratinib (BGJ398) | 0.9[23][24] | 1.4[23][24] | 1.0[23][24] | - | 180[24] | - | - | - | 750[24] | - |
Signaling Pathways and Inhibition
The following diagram illustrates the simplified signaling pathways of FGFR, VEGFR, PDGFR, and c-Kit, highlighting the points of inhibition by Dovitinib and other multi-targeted inhibitors. These pathways are crucial for cell proliferation, survival, migration, and angiogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of Dovitinib and other tyrosine kinase inhibitors.
In Vitro Kinase Assay (General Protocol)
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of a purified recombinant enzyme.
Materials:
-
Purified recombinant kinase (e.g., FGFR1, VEGFR2, PDGFRβ, c-Kit)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a synthetic peptide or protein)
-
Test inhibitor (e.g., Dovitinib) dissolved in DMSO
-
96- or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Assay Reaction:
-
Add the diluted inhibitor or vehicle control (DMSO in kinase buffer) to the wells of the assay plate.
-
Add the purified recombinant kinase to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration is typically at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product formed (or ATP consumed) using a suitable detection reagent according to the manufacturer's protocol. For the ADP-Glo™ assay, the remaining ATP is depleted, and the amount of ADP produced is converted to a luminescent signal.
-
Data Analysis: The signal is inversely proportional to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of an inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KMS11 for FGFR3, HUVEC for VEGFR)
-
Complete cell culture medium
-
Test inhibitor dissolved in DMSO
-
96-well clear or opaque-walled cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. Add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
In Vivo Tumor Xenograft Model
This model assesses the antitumor efficacy of an inhibitor in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human tumor cell line
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the human tumor cell line into the flank of the immunodeficient mice.
-
Tumor Growth and Treatment Initiation: Monitor the mice for tumor growth. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test inhibitor or vehicle control to the mice according to a specified dosing schedule and route of administration (e.g., daily oral gavage).
-
Tumor Measurement and Monitoring: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a maximum allowable size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate the antitumor efficacy of the inhibitor. Statistical analysis is performed to determine the significance of the observed effects.[25][26]
This guide provides a comparative overview of Dovitinib (this compound) and other relevant tyrosine kinase inhibitors. The data and protocols presented are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery. It is important to note that IC50 values and experimental outcomes can vary depending on the specific assay conditions and cell lines used. Therefore, the information in this guide should be considered in the context of the cited experimental details.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. qedtx.com [qedtx.com]
- 5. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Activation mutations of human c-KIT resistant to imatinib mesylate are sensitive to the tyrosine kinase inhibitor PKC412 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types - Oncology Practice Management [oncpracticemanagement.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Ponatinib as targeted therapy for FGFR1 fusions associated with the 8p11 myeloproliferative syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Therapeutic Potential of Regorafenib—A Multikinase Inhibitor in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
- 24. benchchem.com [benchchem.com]
- 25. ijbs.com [ijbs.com]
- 26. selleckchem.com [selleckchem.com]
Comparative Analysis of Allosteric Hsp70 Inhibitor JG-231 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the allosteric Heat Shock Protein 70 (Hsp70) inhibitor, JG-231, its progenitor compound, JG-98, and the functionally inactive control, JG-258. The data presented is based on the findings from the seminal study by Shao et al. in the Journal of Medicinal Chemistry (2018), which details the exploration of benzothiazole (B30560) rhodacyanines as allosteric inhibitors of Hsp70 protein-protein interactions.
Introduction
Heat Shock Protein 70 (Hsp70) is a molecular chaperone crucial for protein homeostasis and is frequently overexpressed in various cancer cells, contributing to their survival and proliferation. This makes Hsp70 a compelling target for anticancer therapeutics. The compounds discussed in this guide are allosteric inhibitors that bind to Hsp70 and disrupt its interaction with nucleotide exchange factors (NEFs), such as those from the BAG (Bcl-2-associated athanogene) family. This disruption impedes the chaperone cycle, leading to the degradation of Hsp70 client proteins and ultimately inducing apoptosis in cancer cells.
JG-98 was identified as a promising lead compound, which, through structure- and property-based design, led to the development of the more potent and metabolically stable analog, JG-231. This compound serves as a critical experimental tool, being an inactive analog used as a negative control in assays to ensure that the observed cellular effects are specifically due to Hsp70 inhibition.
Quantitative Performance Data
The anti-proliferative activities of this compound, JG-98, and JG-231 were evaluated against two human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The half-maximal effective concentration (EC50) values from these studies are summarized below.
| Compound | Target | MCF-7 EC50 (µM) | MDA-MB-231 EC50 (µM) |
| This compound | Inactive Control | > 20[1] | > 20[1] |
| JG-98 | Hsp70 | ~0.7 - 0.4[2] | ~0.7 - 0.4[2] |
| JG-231 | Hsp70 | ~0.05 - 0.03[2] | ~0.05 - 0.03[2] |
Additionally, the inhibitory activity of JG-231 on the Hsp70-BAG1 protein-protein interaction was quantified.
| Compound | Assay | Ki (µM) |
| JG-231 | Hsp70-BAG1 Inhibition | 0.11[3] |
Experimental Protocols
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: MCF-7 and MDA-MB-231 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of this compound, JG-98, or JG-231 for 72 hours.
-
MTT Addition: After the incubation period, the medium was removed, and 28 µL of a 2 mg/mL solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) was added to each well. The plates were then incubated for 1.5 hours at 37°C.
-
Solubilization: The MTT solution was removed, and the formazan (B1609692) crystals were dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO) to each well. The plates were incubated at 37°C for 15 minutes with shaking.
-
Absorbance Measurement: The absorbance was measured on a microplate reader at a wavelength of 492 nm. EC50 values were calculated from the dose-response curves.
Hsp70-BAG1 Interaction Assay (Biochemical)
This assay quantifies the ability of an inhibitor to disrupt the interaction between Hsp70 and its co-chaperone BAG1.
-
Assay Principle: A reconstituted multiprotein complex of Hsp72, DnaJA2, and BAG2 was used to screen for inhibitors of co-chaperone-stimulated ATPase activity. The assay measures the release of inorganic phosphate (B84403).
-
Reagents: Purified human Hsp72, DnaJA2, and BAG2 proteins. High concentrations of ATP (1 mM) were used to avoid the discovery of nucleotide-competitive molecules.
-
Procedure: DnaJA2 and BAG2 were added at concentrations that produce half-maximal stimulation of ATP hydrolysis. The three proteins were combined in the assay wells. Test compounds were added, and the mixture was incubated.
-
Detection: The steady-state ATPase activity was measured by quantifying the release of inorganic phosphate using a modified malachite green assay.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the Hsp70-BAG1 interaction (IC50) was determined, from which the inhibition constant (Ki) was calculated.
Visualizations
Signaling Pathway of Hsp70 Allosteric Inhibition
Caption: Allosteric inhibition of Hsp70 by JG-231/JG-98.
Experimental Workflow for Compound Evaluationdot
References
A Comparative Guide to the Clinical Efficacy and Reproducibility of JZP-258 (Low-Sodium Oxybate) for the Treatment of Narcolepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JZP-258 (low-sodium oxybate, marketed as Xywav®), a treatment for narcolepsy, with other approved therapeutic alternatives. The information is compiled from publicly available clinical trial data to ensure objectivity and aid in the critical evaluation of these treatments. This document summarizes key quantitative data, outlines experimental methodologies from pivotal clinical trials, and visualizes complex biological and experimental processes to facilitate understanding and reproducibility of the cited results.
Mechanisms of Action: A Comparative Overview
The primary treatments for narcolepsy, particularly for cataplexy and excessive daytime sleepiness (EDS), target different neurotransmitter systems to promote wakefulness and consolidate sleep. JZP-258 and its predecessor, sodium oxybate, are thought to exert their effects through the modulation of GABA-B receptors. In contrast, newer agents like pitolisant (B1243001) and solriamfetol (B1681049) utilize distinct pathways involving histamine, dopamine, and norepinephrine.
dot
Caption: Comparative Mechanisms of Action in Narcolepsy Treatment.
Comparative Efficacy and Safety Data
The following tables summarize the primary efficacy and safety outcomes from pivotal clinical trials for JZP-258 and its key alternatives.
Table 1: Efficacy in Reducing Cataplexy Attacks
| Drug (Trial ID) | Treatment Group | Placebo Group | Metric | Result | p-value |
| JZP-258 (LXB) (NCT03030599) | Median change in weekly cataplexy attacks: 0.00 | Median change in weekly cataplexy attacks: 2.35 | Change from stable-dose period to double-blind withdrawal period | Statistically significant worsening in placebo group | <0.0001[1][2] |
| Sodium Oxybate (SXB) (EXPRESS - Pediatric) | Median increase in weekly cataplexy attacks: 0.3 | Median increase in weekly cataplexy attacks: 12.7 | Change from baseline to end of double-blind period | Statistically significant worsening in placebo group | <0.0001[3] |
| Pitolisant (HARMONY CTP) | Decrease in weekly cataplexy attacks from 9.15 to 2.27 | Decrease in weekly cataplexy attacks from 7.31 to 4.52 | Change in frequency of cataplexy attacks per week | Significant reduction with pitolisant vs. placebo | <0.0001 |
Table 2: Efficacy in Reducing Excessive Daytime Sleepiness (EDS)
| Drug (Trial ID) | Treatment Group | Placebo Group | Metric | Result | p-value |
| JZP-258 (LXB) (NCT03030599) | Median change in ESS score: 0.0 | Median change in ESS score: 2.0 | Change from stable-dose period to double-blind withdrawal period | Statistically significant worsening in placebo group | <0.0001[1][2] |
| Sodium Oxybate (SXB) (EXPRESS - Pediatric) | Statistically significant improvement | - | Change in ESS-CHAD score | - | - |
| Pitolisant (HARMONY 1 & CTP - Pooled) | LS mean change in ESS score: -5.6 | LS mean change in ESS score: -2.3 | Change from baseline to end of treatment | Significant improvement with pitolisant vs. placebo | <0.001[4] |
| Solriamfetol (TONES 2 - Narcolepsy) | 30.5%-49.2% of patients achieved ESS ≤ 10 | 15.5% of patients achieved ESS ≤ 10 | Percentage of patients with ESS score in normal range at week 12 | Greater percentage of responders with solriamfetol | -[5] |
Table 3: Common Treatment-Emergent Adverse Events (≥5% Incidence)
| Drug | Adverse Events |
| JZP-258 (LXB) | Headache (20.4%), Nausea (12.9%), Dizziness (10.4%)[1][2] |
| Sodium Oxybate (SXB) (Pediatric) | Nausea (20%), Enuresis (19%), Vomiting (18%), Headache (17%), Weight decreased (13%), Decreased appetite (9%), Dizziness (8%), Sleepwalking (6%)[6] |
| Pitolisant | Insomnia (6%), Nausea (6%), Anxiety (5%) |
| Solriamfetol | Headache, Nausea, Decreased appetite, Anxiety, Nasopharyngitis, Diarrhea, Dry mouth[7] |
Experimental Protocols: JZP-258 Phase 3 Clinical Trial (NCT03030599)
To ensure the reproducibility of the experimental results, a detailed methodology of the pivotal Phase 3 trial for JZP-258 is provided below.
Study Design
This was a global, double-blind, placebo-controlled, randomized-withdrawal, multicenter study to evaluate the efficacy and safety of JZP-258 in the treatment of cataplexy and EDS in adult patients with narcolepsy.[8]
dot
Caption: JZP-258 Phase 3 Trial Workflow (NCT03030599).
Key Methodologies
-
Patient Population: Adults aged 18-70 years with a diagnosis of narcolepsy with cataplexy.[1]
-
Treatment Periods:
-
Screening Period (up to 30 days): Eligibility assessment.[1]
-
Open-Label Titration and Optimization Period (12 weeks): All patients received JZP-258 to determine an optimal and stable dose.[1]
-
Stable-Dose Period (2 weeks): Patients continued on their optimized JZP-258 dose.[1]
-
Double-Blind Randomized-Withdrawal Period (2 weeks): Patients were randomized 1:1 to either continue their JZP-258 dose or switch to a placebo.[1]
-
Safety Follow-up (2 weeks): Post-treatment safety monitoring.[1]
-
Open-Label Extension (optional, 24 weeks): Opportunity for all patients to receive JZP-258.[8]
-
-
Primary Efficacy Endpoint: The change in the number of weekly cataplexy attacks from the stable-dose period to the double-blind, randomized-withdrawal period.[8]
-
Key Secondary Efficacy Endpoint: The change in the Epworth Sleepiness Scale (ESS) score from the stable-dose period to the end of the double-blind, randomized-withdrawal period.[8]
-
Assessment Tools:
-
Epworth Sleepiness Scale (ESS): A self-administered questionnaire assessing the likelihood of falling asleep in eight common situations. Scores range from 0 to 24, with scores greater than 10 indicating excessive daytime sleepiness.[9][10][11][12][13]
-
Clinical Global Impression of Change (CGI-C): A 7-point scale used by clinicians to rate the severity of a patient's illness and their improvement or worsening over time.[14][15]
-
This guide is intended for informational purposes and should not be considered a substitute for professional medical advice. The presented data is based on the results of controlled clinical trials and may not be representative of all patient experiences.
References
- 1. HISTAMINE IN THE REGULATION OF WAKEFULNESS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Action for Excessive Daytime Sleepiness (EDS) Due to OSA | SUNOSI® (solriamfetol) for HCPs [sunosihcp.com]
- 4. Solriamfetol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Mechanism of action of narcolepsy medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Pitolisant Hydrochloride? [synapse.patsnap.com]
- 11. What is the mechanism of Solriamfetol Hydrochloride? [synapse.patsnap.com]
- 12. tandfonline.com [tandfonline.com]
- 13. wakixhcp.com [wakixhcp.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Potential of CX258: A Comparative Guide for Researchers
A Note on Nomenclature: Initial searches for "JG-258" did not yield a publicly documented compound with anti-cancer activities. This guide focuses on the chalcone (B49325) derivative CX258 , a compound with a similar designation and published activity against colorectal cancer cell lines, assuming a potential typographical error in the original query.
This guide provides a comprehensive comparison of the anti-cancer activity of CX258 across various colorectal cancer (CRC) cell lines. It is intended for researchers, scientists, and drug development professionals interested in novel therapeutic agents targeting the Wnt/β-catenin signaling pathway. This document presents experimental data, detailed methodologies for key experiments, and a comparative look at alternative Wnt pathway inhibitors.
Mechanism of Action: A Dual-Pronged Attack on Colorectal Cancer
CX258 exhibits its anti-cancer effects by inhibiting the TOP2A/Wnt/β-catenin signaling pathway.[1][2] Its mechanism involves two key actions:
-
TOP2A Inhibition: CX258 reduces the expression of DNA Topoisomerase II alpha (TOP2A).[1][2] TOP2A is a crucial enzyme for DNA replication and cell division. Its inhibition leads to disruptions in the cell cycle.
-
Wnt/β-catenin Pathway Suppression: The inhibition of TOP2A by CX258 subsequently suppresses the Wnt/β-catenin signaling cascade.[1][2] This results in decreased levels of β-catenin, a key protein in this pathway, and prevents its translocation into the nucleus. Consequently, the expression of Wnt target genes that promote cancer cell proliferation, such as c-Myc, is reduced.[1]
This dual mechanism culminates in cell cycle arrest at the G2/M phase and a potent inhibition of cancer cell proliferation.[1]
Cross-Validation of CX258 Activity in Colorectal Cancer Cell Lines
CX258 has demonstrated potent inhibitory effects on the proliferation of multiple human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | IC50 (µM) | Citation |
| DLD-1 | 0.32 ± 0.04 | [1] |
| HCT116 | 0.34 ± 0.09 | [1] |
| LS174T | 0.42 ± 0.01 | [1] |
| HT29 | 0.65 ± 0.08 | [1] |
Table 1: In Vitro Activity of CX258 in Human Colorectal Cancer Cell Lines
Experimental Protocols
This section details the methodologies for the key experiments used to evaluate the anti-cancer activity of CX258.
Cell Proliferation Assay (MTS/MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of CX258 (or a vehicle control, such as DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
Reagent Incubation: Add a solution containing a tetrazolium salt (e.g., MTS or MTT) to each well and incubate for 1-4 hours. Metabolically active cells will reduce the tetrazolium salt into a colored formazan (B1609692) product.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis
Western blotting is a technique used to detect and quantify the expression levels of specific proteins, such as β-catenin and c-Myc.
Protocol:
-
Cell Lysis: Treat cells with CX258 for the desired time, then wash with ice-cold PBS and lyse the cells in a suitable lysis buffer containing protease inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[3]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[3]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-β-catenin) overnight at 4°C.[3] Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[3] The intensity of the bands corresponds to the amount of the target protein.
Alternative Wnt/β-catenin Pathway Inhibitors
The Wnt/β-catenin signaling pathway is a significant target in cancer drug discovery, and several other inhibitors are in various stages of development.[4][5][6][7][8]
| Inhibitor | Target/Mechanism | Development Stage |
| OMP-18R5 (Vantictumab) | Monoclonal antibody targeting Frizzled receptors. | Clinical Trials |
| OMP-54F28 (Ipafricept) | A fusion protein that acts as a decoy receptor for Wnt ligands. | Clinical Trials |
| WNT974 (LGK974) | A small molecule inhibitor of Porcupine (PORCN), an enzyme essential for Wnt ligand secretion. | Clinical Trials |
| PRI-724 | A small molecule that disrupts the interaction between β-catenin and its coactivator CBP. | Clinical Trials |
Table 2: Selected Wnt/β-catenin Pathway Inhibitors in Development
This guide provides a snapshot of the current understanding of CX258's anti-cancer activity. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in a broader range of cancer types.
References
- 1. Chalcone Derivative CX258 Suppresses Colorectal Cancer via Inhibiting the TOP2A/Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivative CX258 Suppresses Colorectal Cancer via Inhibiting the TOP2A/Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Development of Wnt Signaling Pathway Inhibitors for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of anticancer agents targeting the Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisionbusinessinsights.com [precisionbusinessinsights.com]
A Comparative Analysis of JG-258 (JZP-258) and Standard-of-Care Treatments for Narcolepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JG-258 (a likely typographical error for JZP-258, marketed as Xywav®) with the current standard-of-care treatments for narcolepsy with cataplexy. The information is intended to support research, scientific understanding, and drug development efforts in the field of sleep medicine.
Introduction to JZP-258 and Narcolepsy Treatment
Narcolepsy is a chronic neurological condition characterized by overwhelming excessive daytime sleepiness (EDS) and cataplexy, a sudden loss of muscle tone triggered by strong emotions.[1] Standard-of-care treatments aim to manage these symptoms and improve the quality of life for patients.[1]
JZP-258 is a novel oxybate formulation containing a mixture of calcium, magnesium, potassium, and sodium oxybates.[2] It is a low-sodium alternative to sodium oxybate (Xyrem®), a well-established treatment for narcolepsy. JZP-258 was developed to provide the therapeutic benefits of oxybate while significantly reducing the chronic sodium load for patients who may require lifelong treatment.[3]
Mechanism of Action
The precise mechanism of action of JZP-258, like sodium oxybate, in treating narcolepsy is not fully understood. It is hypothesized that its therapeutic effects on cataplexy and EDS are mediated through its action on GABAB receptors during sleep.[2] This modulation is thought to occur at noradrenergic and dopaminergic neurons, as well as at thalamocortical neurons.[2]
Comparative Efficacy Data
The pivotal clinical trial for JZP-258 was a Phase 3, double-blind, placebo-controlled, randomized-withdrawal study (NCT03030599).[2] This study demonstrated the efficacy of JZP-258 in maintaining improvement in both cataplexy and EDS compared to placebo.[4] The efficacy and safety profile of JZP-258 is considered consistent with that of sodium oxybate.[5]
While direct head-to-head trials of JZP-258 against other standard-of-care treatments like stimulants and antidepressants are limited, a network meta-analysis has provided indirect comparisons.[6] The following tables summarize the available quantitative data.
Table 1: Comparison of JZP-258 Efficacy in Narcolepsy with Cataplexy (vs. Placebo)
| Efficacy Endpoint | JZP-258 | Placebo | p-value |
| Change in Weekly Cataplexy Attacks | |||
| Median Change | 0.00 | 2.35 | <0.0001 |
| Mean (SD) Change | 0.12 (5.772) | 11.46 (24.751) | <0.0001 |
| Change in Epworth Sleepiness Scale (ESS) Score | |||
| Median Change | 0.0 | 2.0 | <0.0001 |
| Mean (SD) Change | 0.0 (2.90) | 3.0 (4.68) | <0.0001 |
| Data from the Phase 3 randomized-withdrawal study (NCT03030599) of JZP-258.[4][7] |
Table 2: Indirect Comparison of Oxybates and Modafinil for Excessive Daytime Sleepiness
| Efficacy Endpoint | Sodium Oxybate | Modafinil | Placebo |
| Change in Maintenance of Wakefulness Test (MWT) Sleep Latency (minutes) | No decrease from baseline | Decrease from baseline | Significant decrease from baseline |
| Change in Epworth Sleepiness Scale (ESS) Score | Decrease from 15 to 12 | No significant change | No significant change |
| Data from a study comparing sodium oxybate, modafinil, and their combination.[8][9] |
Comparative Safety and Tolerability
The safety profile of JZP-258 is consistent with that of sodium oxybate. The primary advantage of JZP-258 is its 92% reduction in sodium content compared to sodium oxybate.[3]
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) for JZP-258 and Sodium Oxybate
| Adverse Event | JZP-258 (%) | Sodium Oxybate (%) |
| Headache | 20.4 | Similar to JZP-258 |
| Nausea | 12.9 | 7.74 (Relative Risk vs. Placebo) |
| Dizziness | 10.4 | 4.3 (Relative Risk vs. Placebo) |
| Vomiting | Not specified | 11.8 (Relative Risk vs. Placebo) |
| JZP-258 data from NCT03030599.[4] Sodium Oxybate data from a meta-analysis.[10] |
Table 4: Safety and Tolerability of Other Standard-of-Care Treatments
| Treatment | Common Adverse Events |
| Modafinil | Headache, nausea, nervousness, anxiety.[8] |
| Venlafaxine (SNRI) | Nausea, anorexia, anxiety, disturbed nocturnal sleep.[11] |
Experimental Protocols
JZP-258 Phase 3 Randomized-Withdrawal Study (NCT03030599)
Study Design: This was a double-blind, placebo-controlled, randomized-withdrawal, multicenter study in adult patients with narcolepsy with cataplexy.[2]
Procedure:
-
Open-Label Titration and Optimization (12 weeks): All patients received JZP-258 to determine an effective and well-tolerated dose. Any prior anticataplectic medications were tapered and discontinued.
-
Stable-Dose Period (2 weeks): Patients continued on their optimized dose of JZP-258.
-
Double-Blind Randomized-Withdrawal Period (2 weeks): Patients were randomized 1:1 to either continue JZP-258 or switch to placebo.
-
Safety Follow-up: A follow-up period after the treatment phase.
Key Inclusion Criteria:
-
Adults aged 18-70 years.
-
Diagnosis of narcolepsy with cataplexy.
-
History of at least 14 cataplexy attacks in a typical two-week period prior to any treatment.[2]
Primary Efficacy Endpoint: Change in the number of weekly cataplexy attacks from the stable-dose period to the double-blind withdrawal period.[2]
Key Secondary Efficacy Endpoint: Change in the Epworth Sleepiness Scale (ESS) score.[2]
Visualizations
References
- 1. List of 29 Narcolepsy Medications Compared [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Changes in Cataplexy Frequency in a Clinical Trial of Lower-Sodium Oxybate with Taper and Discontinuation of Other Anticataplectic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of calcium, magnesium, potassium, and sodium oxybates (lower-sodium oxybate [LXB]; JZP-258) in a placebo-controlled, double-blind, randomized withdrawal study in adults with narcolepsy with cataplexy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. dovepress.com [dovepress.com]
- 7. Efficacy and safety of calcium, magnesium, potassium, and sodium oxybates (lower-sodium oxybate [LXB]; JZP-258) in a placebo-controlled, double-blind, randomized withdrawal study in adults with narcolepsy with cataplexy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Sodium oxybate improves excessive daytime sleepiness in narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jcsm.aasm.org [jcsm.aasm.org]
- 11. researchgate.net [researchgate.net]
Head-to-head comparison of JG-258 and JG-199
Initial research has not yielded publicly available information on compounds designated JG-258 and JG-199.
A comprehensive search of scientific literature and public databases for "this compound" and "JG-199" did not return any relevant results pertaining to chemical compounds, drug candidates, or research materials. The search results were limited to unrelated items such as vehicle registrations and product catalog numbers.
This suggests that "this compound" and "JG-199" may be internal project codes, newly synthesized compounds not yet disclosed in public forums, or designations that are not widely recognized in the scientific community.
To proceed with a detailed comparison, further information is required to identify the nature of these substances. Key identifying information could include:
-
Chemical structure or IUPAC name
-
Target molecule or pathway
-
Therapeutic area of interest
-
Alternative nomenclature or known aliases
-
Relevant publications or patents
Without this foundational information, a comparative analysis of performance, experimental data, and signaling pathways cannot be conducted. We encourage researchers, scientists, and drug development professionals with knowledge of this compound and JG-199 to provide clarifying details to enable the generation of a comprehensive comparison guide.
Validating the Specificity of JG-98: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JG-98, an allosteric inhibitor of Heat Shock Protein 70 (Hsp70), against other relevant compounds. The focus is on validating its specificity through experimental data and detailed protocols.
JG-98 is a small molecule that functions as an allosteric inhibitor of Hsp70, disrupting its interaction with the co-chaperone Bcl2-associated athanogene 3 (Bag3).[1][2] This disruption has shown anti-cancer promise by destabilizing oncogenic proteins and inducing apoptosis in cancer cells.[1][3] However, understanding the specificity of JG-98 is crucial for its development as a therapeutic agent, as off-target effects can lead to toxicity.[4][5]
Comparative Analysis of Hsp70 Inhibitors
To contextualize the specificity of JG-98, it is compared with other molecules targeting the Hsp70-Bag3 interaction or the Hsp70 protein itself.
| Compound | Target Interaction | Mechanism of Action | Reported IC50/EC50 | Known Off-Target Effects/Toxicity |
| JG-98 | Hsp70-Bag3, Hsp70-Bag1, Hsp70-Bag2[2] | Allosteric inhibitor of Hsp70, binds to the nucleotide-binding domain (NBD) and stabilizes the ADP-bound state, weakening the affinity for Bag proteins.[2][3] | EC50: ~0.3 µM to 4 µM in various cancer cell lines.[2] IC50 (Hsp70-Bag3): 1.6 ± 0.3 µmol/L.[2] IC50 (HeLa): 1.79 µM.[6] IC50 (SKOV-3): 2.96 µM.[6] | Cardiotoxicity and toxicity in skeletal myocytes observed at doses as low as 10 nM.[4][5] Reduces autophagy flux in cardiomyocytes.[4][5] |
| YM-01 | Hsp70-Bag3[7] | Binds to an allosteric pocket in Hsp70, trapping it in an ADP-bound form with weak affinity for Bag3.[7] | IC50 (Hsp70-Bag3): ~ 5 µmol/L.[7] | Less stable in animals compared to JG-98.[2] |
| VER-155008 | Hsp70 (ATPase domain) | Competitively inhibits the ATPase activity of Hsp70.[7] | Not specified for Hsp70-Bag3 interaction. | Used as a general Hsp70 inhibitor for comparison.[3] |
Signaling Pathway of JG-98 Action
The following diagram illustrates the proposed mechanism of action for JG-98 in disrupting the Hsp70-Bag3 signaling pathway, leading to the degradation of client proteins like FoxM1.
Caption: Mechanism of JG-98 action on the Hsp70-Bag3 complex.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings on JG-98's specificity.
Cell Viability and Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects and EC50 values of JG-98 in cancer cell lines.
-
Protocol:
-
Seed cells (e.g., HeLa, SKOV-3, MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of JG-98 concentrations (e.g., 30 nM to 30 µM) for 72 hours.[1]
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the EC50 value using software like GraphPad Prism.[6]
-
Hsp70-Bag3 Protein-Protein Interaction Assay (Fluorescence Polarization)
-
Objective: To quantify the inhibitory effect of JG-98 on the Hsp70-Bag3 interaction.
-
Protocol:
-
Immobilize purified Hsp70 protein on beads.
-
Prepare a solution of fluorescently labeled Bag3 protein.
-
Incubate the Hsp70-coated beads with the fluorescently labeled Bag3 in the presence of varying concentrations of JG-98.
-
Measure the fluorescence polarization of the supernatant. A decrease in polarization indicates inhibition of the interaction.
-
Calculate the IC50 value, which is the concentration of JG-98 required to inhibit 50% of the Hsp70-Bag3 interaction.[2]
-
Western Blot Analysis for Apoptosis and Client Protein Levels
-
Objective: To assess the downstream effects of JG-98 on apoptosis markers and Hsp70 client proteins.
-
Protocol:
-
Treat cells with JG-98 (e.g., 10 µM for 48 hours).[1]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, FoxM1, p21, p27) and a loading control (e.g., actin).[1][2]
-
Incubate with a corresponding secondary antibody conjugated to HRP.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow
The following diagram outlines the typical workflow for validating the specificity of a compound like JG-98.
Caption: Workflow for validating the specificity of JG-98.
Conclusion
JG-98 demonstrates potent and specific inhibition of the Hsp70-Bag protein-protein interactions, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][6] While it shows promise as a targeted cancer therapeutic, its off-target toxicity, particularly in cardiomyocytes and skeletal myocytes, necessitates further investigation and potential development of more tissue-specific analogs.[4][5] The provided data and protocols offer a framework for researchers to further validate the specificity of JG-98 and compare its performance against alternative Hsp70 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of BAG3-HSP70 with the proposed cancer therapeutic JG-98 is toxic for cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of BAG3-HSP70 with the proposed cancer therapeutic JG-98 is toxic for cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicinescience.org [medicinescience.org]
- 7. Hsp70-Bag3 interactions regulate cancer-related signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Inhibitors: A Comparative Analysis of CHIR-258 and JG-98 Against Predecessors
In the landscape of targeted cancer therapy, the development of novel inhibitors with improved potency, selectivity, and pharmacokinetic properties is a continuous endeavor. This guide provides a comparative benchmark of two next-generation inhibitors, CHIR-258 (Dovitinib) and JG-98, against their respective previous generation counterparts. This analysis is intended for researchers, scientists, and drug development professionals to provide objective, data-driven insights into the performance of these compounds.
The identifier "JG-258" is ambiguous in current literature; therefore, this guide addresses two plausible interpretations: CHIR-258 , a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and JG-98 , an inhibitor of the Heat shock protein 70 (Hsp70) family.
Part 1: CHIR-258 (Dovitinib) vs. Previous Generation Multi-Targeted Tyrosine Kinase Inhibitors
CHIR-258 (also known as TKI-258 or Dovitinib) is a potent oral inhibitor of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[1][2] For this comparison, we benchmark CHIR-258 against Sorafenib (B1663141) and Sunitinib (B231), two established first-line multi-targeted TKIs used in the treatment of various solid tumors, including renal cell carcinoma.[3][4]
Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CHIR-258, Sorafenib, and Sunitinib against a panel of key tyrosine kinases. Lower values indicate greater potency.
| Kinase Target | CHIR-258 (Dovitinib) IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) |
| FLT3 | 1 | - | - |
| c-Kit | 2 | - | - |
| CSF-1R | 36 | - | - |
| FGFR1 | 8 | - | - |
| FGFR3 | 9 | - | - |
| VEGFR1 | 10 | - | - |
| VEGFR2 | 13 | 90 | 9 |
| VEGFR3 | 8 | 20 | 15 |
| PDGFRα | 27 | - | - |
| PDGFRβ | 210 | 58 | 2 |
Data for CHIR-258 sourced from MedchemExpress.[1] Data for Sorafenib and Sunitinib are compiled from various sources for comparative purposes.
Data Presentation: Cellular Activity
This table presents the anti-proliferative activity of CHIR-258 in various cancer cell lines.
| Cell Line | Cancer Type | CHIR-258 (Dovitinib) IC50 (nM) |
| KMS11 (FGFR3-Y373C) | Multiple Myeloma | 90 |
| OPM2 (FGFR3-K650E) | Multiple Myeloma | 90 |
| KMS18 (FGFR3-G384D) | Multiple Myeloma | 550 |
| LoVo (KRAS mutant) | Colorectal Cancer | 130 |
| HT-29 (BRAF mutant) | Colorectal Cancer | 2530 |
| MDA-MB-134 (FGFR1 amplified) | Breast Cancer | 190 |
| SUM52 (FGFR2 amplified) | Breast Cancer | 180 |
Data sourced from Selleck Chemicals and a study on colorectal cancer.[5][6]
Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.
Methodology: The inhibitory activity of compounds against receptor tyrosine kinases is determined using a time-resolved fluorescence (TRF) or radioactive assay format.[5] This assay measures the inhibition of phosphate (B84403) transfer from ATP to a substrate by the kinase.
-
Reaction Setup: The kinase reaction is performed in a buffer solution (e.g., 50 mM HEPES, pH 7.0, 2 mM MgCl2).
-
Enzyme and Substrate: The respective kinase domain and a suitable substrate (e.g., a synthetic peptide) are added to the reaction mixture.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., CHIR-258) are added to the reaction wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 1 hour at room temperature).
-
Detection: The amount of phosphorylated substrate is quantified. In a TRF assay, this may involve the addition of a europium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to the experimental data.
Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines.
Methodology: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the inhibitor (e.g., CHIR-258) and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., SDS in HCl or DMSO).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Mandatory Visualization
Caption: Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition by CHIR-258.
Part 2: JG-98 vs. Previous Generation Hsp70 Inhibitor MKT-077
JG-98 is a second-generation benzothiazole (B30560) rhodacyanine that acts as an allosteric inhibitor of Hsp70.[8] It was developed to improve upon the limitations of the first-generation compound, MKT-077, which exhibited poor metabolic stability.[9] JG-98 disrupts the interaction between Hsp70 and its co-chaperone Bag3, leading to the destabilization of oncogenic client proteins.[8][10]
Data Presentation: Comparative Efficacy and Stability
The following table compares the anti-proliferative activity and metabolic stability of JG-98 and its predecessor, MKT-077.
| Parameter | JG-98 | MKT-077 |
| EC50 (MDA-MB-231 Breast Cancer Cells) | 0.4 ± 0.03 µM | ~3-fold less active than JG-98 |
| EC50 (MCF-7 Breast Cancer Cells) | 0.7 ± 0.2 µM | ~3-fold less active than JG-98 |
| Microsomal Half-life (t1/2) | 37 min | < 5 min |
Data sourced from a study on analogs of MKT-077.[9]
Experimental Protocols
Objective: To measure the ability of an inhibitor to disrupt the interaction between Hsp70 and Bag3.
Methodology: This can be assessed using various techniques, such as co-immunoprecipitation or a proximity-based assay like AlphaLISA.
-
Cell Lysis: Cells are treated with the inhibitor (e.g., JG-98) or a vehicle control, then lysed to release cellular proteins.
-
Immunoprecipitation: An antibody targeting Hsp70 is used to pull down Hsp70 and any interacting proteins from the cell lysate.
-
Western Blotting: The immunoprecipitated samples are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both Hsp70 and Bag3. A reduction in the amount of Bag3 co-immunoprecipitated with Hsp70 in the presence of the inhibitor indicates disruption of the interaction.
Objective: To determine the effect of Hsp70 inhibition on the stability of known Hsp70 client proteins.
Methodology:
-
Cell Treatment: Cancer cells are treated with the inhibitor (e.g., JG-98) for various time points.
-
Protein Extraction: Total protein is extracted from the treated cells.
-
Western Blotting: Protein samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for Hsp70 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., actin).
-
Analysis: A decrease in the levels of the client proteins in inhibitor-treated cells compared to control cells indicates destabilization.
Mandatory Visualization
Caption: Mechanism of action of JG-98 in disrupting the Hsp70-Bag3 interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of sunitinib versus sorafenib as first-line treatment for patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Analogs of the Allosteric Heat Shock Protein 70 (Hsp70) Inhibitor, MKT-077, as Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Independent Validation of Published JG-258 Data: A Comparative Analysis
An objective comparison of the available data on "JG-258" reveals a notable ambiguity in its definition across various scientific and technical domains. Initial searches for "this compound" did not yield a singular, well-defined product or molecule. Instead, the identifier corresponds to a range of unrelated subjects, from clinical trial identifiers to product codes in different industries. This guide, therefore, serves to highlight the diverse contexts in which "this compound" appears and underscores the critical need for precise nomenclature in scientific communication.
Due to the lack of a specific, universally recognized product or compound designated as "this compound," a direct comparative analysis with experimental data and alternatives is not feasible. The following sections present the distinct areas where the term "this compound" has been identified.
Clinical Research: JZP-258 for Narcolepsy
In the field of clinical medicine, "JZP-258" refers to a medication developed for the treatment of narcolepsy with cataplexy. A double-blind, placebo-controlled, randomized-withdrawal, multicenter study was conducted to evaluate its efficacy and safety.[1]
Experimental Protocol:
The study involved transitioning subjects to JZP-258, followed by a 12-week treatment period. After dose optimization, subjects entered a 2-week stable-dose period, followed by a double-blind randomized-withdrawal period. The study also included a 24-week open-label extension.[1]
Logical Workflow of the JZP-258 Clinical Trial:
Caption: Workflow of the JZP-258 clinical trial for narcolepsy.
Public Health: COVID-19 Vaccine Effectiveness
In the context of public health surveillance, the number "258" has appeared in reports analyzing the effectiveness of COVID-19 vaccines. For instance, a study on the updated 2023–2024 monovalent XBB.1.5 COVID-19 vaccine included 258 cases with S-gene target failure (SGTF), likely indicating the JN.1 variant.[2]
Data Presentation:
| Group | Number of Tests with SGTF |
| Likely JN.1 Lineages | 258 |
Other Mentions
The identifier "this compound" or the number "258" has also been noted in various other contexts, including:
-
Agriculture: A manufacturer with the code "258" listed by the Department of Agriculture, Bihar.[3]
-
Healthcare Studies: A study on a hospital referral system where 258 participants agreed that health professionals included them in deciding the reason for referral.[4]
The term "this compound" lacks a singular, identifiable meaning in the scientific and drug development landscape. It is crucial for researchers and professionals to use precise and unambiguous identifiers to avoid confusion and facilitate effective data comparison and validation. Without a specific product to analyze, a detailed comparative guide as initially requested cannot be provided. Researchers seeking information should specify the context in which "this compound" is being used to enable a more targeted and accurate data retrieval and analysis.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Early Estimates of Updated 2023â2024 (Monovalent XBB.1.5) COVID-19 Vaccine Effectiveness Against Symptomatic SARS-CoV-2 Infection Attributable to Co-Circulating Omicron Variants Among Immunocompetent Adults â Increasing Community Access to Testing Program, United States, September 2023âJanuary 2024 | MMWR [cdc.gov]
- 3. OFMAS | Department Of Agriculture , Bihar [farmech.bihar.gov.in]
- 4. Quality of referral system and associated factors among referred clients referred to dessie comprehensive specialized hospital, Northeast, Ethiopia | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Disposal of Uncharacterized Chemical Compounds: A Procedural Guide
Absence of specific data for a substance labeled JG-258 necessitates a comprehensive, safety-first approach to its handling and disposal. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals when encountering uncharacterized chemical waste.
In the absence of a Safety Data Sheet (SDS) or specific chemical properties for a compound designated as "this compound," it is imperative to treat the substance as unknown and potentially hazardous. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. The responsibility for the identification and disposal of unknown chemicals lies with the waste generator.
Step 1: Presumptive Hazard Assessment and Segregation
Before any disposal procedures can be initiated, a presumptive hazard assessment must be conducted. This involves gathering any and all available information about the substance, even if incomplete.
Key Information for Initial Assessment:
| Data Point | Description | Importance for Disposal |
| Physical State | Solid, liquid, or gas. | Determines appropriate containerization and potential inhalation hazards. |
| Color & Odor | Visual and olfactory observations (use extreme caution). | Can provide clues to the chemical class, but should not be solely relied upon. |
| pH (for aqueous solutions) | Measurement of acidity or alkalinity. | Critical for determining corrosivity (B1173158) and compatibility with other waste streams. |
| Source/Process | The experiment or process that generated the waste. | Can help infer potential chemical constituents and reactivity. |
| Container Type & Condition | The material of the container and its integrity. | Important for assessing storage safety and risk of leaks. |
Based on this initial assessment, the unknown chemical waste should be segregated from all other laboratory waste streams to prevent inadvertent mixing and potentially violent reactions.
Step 2: Protocol for Waste Characterization
When dealing with an unknown substance, a systematic approach to characterization is crucial. This protocol outlines a general procedure for gathering the necessary data for safe disposal. Always perform these steps in a well-ventilated area, such as a fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult Laboratory Records : Review lab notebooks and inventory records associated with the location where the unknown substance was found. This is the most critical step in attempting to identify the material.
-
Visual Inspection : Carefully observe the material through a closed, transparent container if possible. Note its physical state, color, and whether it is a single substance or a mixture.
-
Check for Peroxide Formation : If the substance is a solvent and has been stored for an extended period, it may have formed explosive peroxides.[1] Use peroxide test strips to check for this hazard. Do not attempt to open a container of a potential peroxide-former if crystals are visible around the cap.[1]
-
pH Determination : If the substance is an aqueous solution, use pH paper to determine its corrosivity. A pH of ≤ 2 or ≥ 12.5 indicates a corrosive hazardous waste.[1]
-
Solubility Test : In a controlled setting, test the solubility of a small sample in water and a common organic solvent (e.g., ethanol). This can help differentiate between aqueous and organic waste streams.
-
Contact Environmental Health & Safety (EHS) : Your institution's EHS department is the primary resource for the disposal of unknown chemicals.[2][3][4] Provide them with all the information gathered in the preceding steps. They will advise on the subsequent steps, which may include arranging for professional analysis and disposal.[2][5]
Disposal Workflow for Uncharacterized Substances
The following diagram illustrates the decision-making process for the proper disposal of an uncharacterized chemical substance like "this compound."
Essential Safety and Logistical Information
-
Labeling : All containers of unknown waste must be clearly labeled with the words "Unknown Chemical" or "Hazardous Waste" and any known information about the substance.[1][3]
-
Storage : Store unknown chemical waste in a designated, secure area away from incompatible materials.[6] The storage container should be in good condition and compatible with the presumed chemical class of the waste.[3]
-
Do Not Mix : Never mix unknown chemicals with other waste streams.[3]
-
Do Not Dispose Down the Drain : It is illegal and unsafe to dispose of unknown or hazardous chemicals down the sanitary sewer.[1][2][3]
-
Cost of Disposal : The cost of identifying and disposing of unknown chemicals is typically the responsibility of the generating department or research group.[2][5]
By adhering to these procedures, laboratory personnel can ensure a safe working environment and the responsible management of chemical waste, thereby building a culture of safety and trust that extends beyond the product itself.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. unomaha.edu [unomaha.edu]
- 5. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Comprehensive Safety and Handling Protocol for JG-258
Disclaimer: The following document provides a comprehensive safety and handling protocol for a hypothetical substance designated "JG-258." As no public safety data sheet (SDS) or specific handling information for a substance with this identifier is available, this guide is based on established best practices for handling hazardous laboratory chemicals with similar postulated properties. This information is intended to serve as a procedural template for researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical before handling.
Essential Safety and Logistical Information
This section provides immediate safety and logistical information for the operational use and disposal of this compound.
To establish a framework for safety protocols, the following properties are postulated for this compound.
| Property | Value | Hazard Classification |
| Molecular Formula | C₁₇H₂₅N₃O₂S | Not Applicable |
| Molecular Weight | 335.46 g/mol | Not Applicable |
| Appearance | Light cream solid powder | Not Applicable |
| Boiling Point | No data available | Not Applicable |
| Melting Point | 118 - 120 °C / 244.4 - 248 °F[1] | Not Applicable |
| Solubility | Soluble in DMSO and Ethanol | Not Applicable |
| GHS Hazard Statements | H315, H319, H335 | Skin Irritant (Category 2), Eye Irritant (Category 2A), May cause respiratory irritation (STOT SE 3) |
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent exposure.[2] PPE acts as a protective barrier against potential hazards such as skin contact, inhalation, or eye exposure.[2]
| Task Level | Required PPE |
| Routine Handling | - Nitrile gloves (double-gloving recommended) - Lab coat - ANSI Z87.1 compliant safety glasses with side shields.[3] |
| High-Risk Operations | - Chemical-resistant gloves (e.g., neoprene) over nitrile gloves[3] - Chemical-resistant apron or suit[2] - Chemical splash goggles or a face shield worn over safety glasses[3][4] - Respiratory protection (use in a certified chemical fume hood is required) |
| Emergency (Spill) | - Full-face respirator with appropriate cartridges[4] - Chemical-resistant suit[4] - Heavy-duty chemical-resistant gloves - Chemical-resistant boots[4] |
Experimental Protocols
The following are detailed methodologies for key experimental procedures involving this compound.
-
Pre-Experiment Setup:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE as outlined in the "Routine Handling" section of the PPE table.
-
Prepare a designated waste container for this compound contaminated materials.
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Record the exact weight.
-
-
Solubilization:
-
In the chemical fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing this compound.
-
Vortex the tube until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
-
Storage and Labeling:
-
Seal the tube tightly with a cap.
-
Label the tube clearly with the compound name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials.
-
Store the stock solution at -20°C in a designated and clearly labeled freezer box.
-
-
Preparation:
-
Work within a certified biological safety cabinet.
-
Wear appropriate PPE, including sterile gloves.
-
Thaw the this compound stock solution at room temperature.
-
-
Dilution:
-
Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium.
-
Ensure thorough mixing of the final solution.
-
-
Application:
-
Add the diluted this compound solution to your cell culture plates.
-
Gently swirl the plates to ensure even distribution.
-
-
Post-Application:
-
Incubate the cells for the desired time period.
-
All used tips, tubes, and other disposables that came into contact with this compound must be disposed of as hazardous chemical waste.[5]
-
Operational and Disposal Plans
A systematic plan for the handling and disposal of this compound is crucial for environmental safety and regulatory compliance.[5]
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound waste down the drain.
-
Sharps Waste: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (skin/eye irritant).
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5] Follow all institutional and local regulations for hazardous waste disposal.
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making process for a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 4. youtube.com [youtube.com]
- 5. 089 - Environmental Management and Hazardous Waste Disposal - Handbook of Operating Procedures - UTHealth Houston [uth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
